molecular formula C8H15NO3 B2432428 Methyl 4-methoxypiperidine-4-carboxylate CAS No. 1082040-30-9

Methyl 4-methoxypiperidine-4-carboxylate

Cat. No.: B2432428
CAS No.: 1082040-30-9
M. Wt: 173.212
InChI Key: BPFXEXBNHJUTCF-UHFFFAOYSA-N
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Description

Methyl 4-methoxypiperidine-4-carboxylate is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.212. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-methoxypiperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-methoxypiperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methoxypiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-11-7(10)8(12-2)3-5-9-6-4-8/h9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFXEXBNHJUTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNCC1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-methoxypiperidine-4-carboxylate: Structure, Properties, and Synthetic Strategies for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Methyl 4-methoxypiperidine-4-carboxylate, a heterocyclic building block of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical structure, physicochemical properties, spectroscopic characterization, and synthetic pathways. Furthermore, this guide will explore the strategic importance of the 4-alkoxy-4-carboxypiperidine scaffold in medicinal chemistry, offering insights into its potential applications in the design of novel therapeutic agents.

Introduction: The Strategic Value of Substituted Piperidines in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise tuning of pharmacological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of substituents at the 4-position of the piperidine ring is a particularly common strategy to modulate receptor affinity and selectivity. Methyl 4-methoxypiperidine-4-carboxylate, with its ester and methoxy functionalities at a quaternary center, represents a versatile synthon for creating complex molecular architectures with potential applications in various therapeutic areas, including neuroscience and oncology.

Molecular Structure and Physicochemical Properties

The core of Methyl 4-methoxypiperidine-4-carboxylate consists of a piperidine ring substituted at the 4-position with both a methyl carboxylate group and a methoxy group. This quaternary substitution pattern imparts specific steric and electronic properties to the molecule.

Chemical Structure:

Figure 1: Chemical structure of Methyl 4-methoxypiperidine-4-carboxylate.

Physicochemical Data:

PropertyValue (Hydrochloride Salt)Estimated Value (Free Base)Data Source
CAS Number 1190314-13-6Not available[3]
Molecular Formula C₈H₁₅NO₃·HClC₈H₁₅NO₃[3]
Molecular Weight 209.67 g/mol 173.21 g/mol [3]
Appearance White to off-white solidColorless oil or low-melting solidInferred
Melting Point Not availableNot available-
Boiling Point Not availableNot available-
Solubility Soluble in waterSlightly soluble in water, soluble in organic solventsInferred

Spectroscopic Characterization

Detailed experimental spectroscopic data for Methyl 4-methoxypiperidine-4-carboxylate is scarce in the literature. However, based on the analysis of structurally similar compounds, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy and methyl ester protons as singlets. The piperidine ring protons would appear as a series of multiplets in the aliphatic region. The chemical shifts would be influenced by the neighboring heteroatoms and functional groups.

  • ¹³C NMR: The carbon NMR spectrum would display a characteristic signal for the quaternary carbon at the 4-position, deshielded by the attached oxygen and carbonyl group. Signals for the carbonyl carbon of the ester, the methoxy carbon, and the methyl ester carbon would also be present in their respective expected regions.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically observed in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would appear in the fingerprint region (1000-1300 cm⁻¹). The N-H stretching of the secondary amine in the piperidine ring would be observed as a moderate band around 3300-3500 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the free base (173.21 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy or methyl carboxylate groups.

Synthesis and Reactivity

The synthesis of Methyl 4-methoxypiperidine-4-carboxylate can be approached through a multi-step sequence starting from readily available precursors. A plausible and efficient synthetic strategy involves the O-methylation of a 4-hydroxy-4-piperidinecarboxylate intermediate.

Proposed Synthetic Pathway

Figure 2: Proposed synthetic route to Methyl 4-methoxypiperidine-4-carboxylate.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Methyl 4-hydroxypiperidine-4-carboxylate (Precursor)

The precursor can be synthesized from a suitable starting material such as 1-Boc-4-piperidone.

  • Cyanohydrin Formation: 1-Boc-4-piperidone is treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid (e.g., ZnI₂), to form the corresponding cyanohydrin.

  • Hydrolysis and Esterification: The resulting cyanohydrin is then subjected to acidic methanolysis. This step hydrolyzes the nitrile to a carboxylic acid and subsequently esterifies it to the methyl ester in a one-pot procedure. Concentrated sulfuric acid in methanol is commonly employed for this transformation.

  • Deprotection: The N-Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in an organic solvent, to yield Methyl 4-hydroxypiperidine-4-carboxylate.

Step 2: O-Methylation to Yield Methyl 4-methoxypiperidine-4-carboxylate

  • Deprotonation: To a solution of Methyl 4-hydroxypiperidine-4-carboxylate in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C. This deprotonates the hydroxyl group to form the corresponding alkoxide. The choice of a strong, non-nucleophilic base is critical to prevent side reactions.

  • Methylation: A methylating agent, such as methyl iodide (MeI) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the reaction mixture. The alkoxide undergoes a nucleophilic substitution (SN2) reaction with the methylating agent to form the desired methoxy ether. The reaction is typically allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched by the careful addition of water. The product is then extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Methyl 4-methoxypiperidine-4-carboxylate.

Reactivity Profile

The reactivity of Methyl 4-methoxypiperidine-4-carboxylate is dictated by its functional groups:

  • Secondary Amine: The nitrogen atom is nucleophilic and can be alkylated, acylated, or used in reductive amination reactions to introduce a variety of substituents at the N-1 position. This is a key handle for molecular elaboration in drug design.

  • Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The resulting carboxylic acid can then be coupled with amines to form amides or be used in other functional group transformations.

  • Methoxy Group: The methoxy group is generally stable under many reaction conditions but can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃).

Applications in Drug Discovery and Development

While specific drugs containing the Methyl 4-methoxypiperidine-4-carboxylate moiety are not prominently documented, the 4,4-disubstituted piperidine scaffold is a key structural feature in many centrally active agents. The methoxy group, in particular, can play a crucial role in modulating the physicochemical and pharmacokinetic properties of a drug molecule.

Strategic Advantages of the 4-Methoxy-4-carboxylate Substitution:

  • Modulation of Lipophilicity: The introduction of a methoxy group can fine-tune the lipophilicity of a molecule, which is a critical parameter for its ability to cross the blood-brain barrier and for its overall ADME profile.

  • Metabolic Stability: The quaternary center at the 4-position can block potential sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.

  • Conformational Rigidity: The gem-disubstitution on the piperidine ring can influence its conformational preference, which can be exploited to lock the molecule into a bioactive conformation for optimal receptor binding.

  • Vector for Further Functionalization: Both the ester and the piperidine nitrogen provide convenient points for further chemical modification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This building block is therefore a valuable tool for medicinal chemists aiming to design novel ligands for a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to consult the MSDS of the reagents used in the synthesis, particularly for hazardous materials like sodium hydride and methyl iodide.

Conclusion

Methyl 4-methoxypiperidine-4-carboxylate is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique structural features offer medicinal chemists a powerful tool to fine-tune the properties of drug candidates. While detailed experimental data for this specific compound is limited, this guide has provided a comprehensive overview of its structure, predicted properties, a plausible and detailed synthetic route, and its potential applications in drug discovery. As the demand for novel and effective therapeutics continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in the future of pharmaceutical research and development.

References

  • Kiricojevi?, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society.
  • Scripps Research Institute. (2024, April 11). Scripps Research chemists devise easier new method for making a common type of building block for drugs. EurekAlert!. Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Vertex AI Search. (n.d.). methyl 4-methoxypiperidine-4-carboxylate hydrochloride.
  • Vertex AI Search. (n.d.). methyl 4-methoxypiperidine-4-carboxylate hydrochloride.

Sources

The Unexplored Potential of Methyl 4-methoxypiperidine-4-carboxylate: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Flatland of Aromatic Rings

In the landscape of medicinal chemistry, the piperidine ring stands as a titan among privileged scaffolds. Its frequent appearance in a vast number of approved pharmaceuticals is a testament to its utility in crafting molecules with favorable pharmacokinetic and pharmacodynamic properties.[1] The inherent three-dimensionality of the saturated piperidine core offers a distinct advantage over flat, aromatic systems, allowing for more precise and intricate interactions with biological targets. However, the true potential of this versatile scaffold is often unlocked through judicious substitution.

This technical guide delves into a specific, yet underexplored, substitution pattern: the geminal-disubstituted 4-methoxy-4-carboxylate piperidine moiety, embodied by Methyl 4-methoxypiperidine-4-carboxylate . While not as extensively documented as other piperidine derivatives, this building block presents a unique combination of structural and electronic features that warrant closer examination by researchers and drug development professionals. This guide will provide a comprehensive overview of its synthesis, physicochemical properties, and potential applications in medicinal chemistry, drawing upon established principles and analogous structures to illuminate its promise.

Synthetic Strategies: A Plausible Pathway to a Novel Scaffold

A plausible synthetic workflow is outlined below:

Proposed Synthesis of Methyl 4-methoxypiperidine-4-carboxylate

Synthetic_Pathway start N-Boc-4-piperidone intermediate1 Methyl 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-4-carboxylate start->intermediate1 1. Cyanohydrin formation (e.g., TMSCN, ZnI2) 2. Methanolysis/Esterification (e.g., HCl in MeOH) intermediate2 Sodium salt of Methyl 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-4-carboxylate intermediate1->intermediate2 Deprotonation (e.g., NaH in THF) intermediate3 Methyl 1-(tert-butoxycarbonyl)-4-methoxypiperidine-4-carboxylate intermediate2->intermediate3 Williamson Ether Synthesis (e.g., Methyl iodide) final_product Methyl 4-methoxypiperidine-4-carboxylate Hydrochloride intermediate3->final_product Boc Deprotection (e.g., HCl in Dioxane)

Caption: Proposed synthetic route to Methyl 4-methoxypiperidine-4-carboxylate Hydrochloride.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-4-carboxylate

To a solution of N-Boc-4-piperidone in a suitable aprotic solvent such as dichloromethane, a cyanide source, for instance, trimethylsilyl cyanide (TMSCN), is added in the presence of a Lewis acid catalyst like zinc iodide (ZnI2). The reaction mixture is stirred at room temperature until the formation of the cyanohydrin is complete. The crude cyanohydrin is then subjected to methanolysis and esterification by treatment with a solution of hydrogen chloride in methanol. This one-pot procedure should yield the desired methyl 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-4-carboxylate.

Step 2: O-Alkylation to Introduce the Methoxy Group

The resulting 4-hydroxy-4-carboxylate intermediate is dissolved in an anhydrous polar aprotic solvent like tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0°C to deprotonate the hydroxyl group, forming the corresponding alkoxide. Subsequently, an alkylating agent, for example, methyl iodide (CH3I), is added, and the reaction is allowed to warm to room temperature and stirred until the Williamson ether synthesis is complete. Aqueous workup followed by purification would afford methyl 1-(tert-butoxycarbonyl)-4-methoxypiperidine-4-carboxylate.

Step 3: Deprotection to Yield the Final Product

The N-Boc protecting group is removed under acidic conditions. Dissolving the protected intermediate in a solvent like 1,4-dioxane and treating it with a solution of hydrogen chloride in dioxane at room temperature should effectively cleave the Boc group, yielding the hydrochloride salt of Methyl 4-methoxypiperidine-4-carboxylate.

Physicochemical Properties and Structural Implications

The geminal substitution at the 4-position of the piperidine ring with a methoxy and a methyl carboxylate group imparts a unique set of physicochemical properties to the molecule.

PropertyPredicted Value/CharacteristicImplication in Drug Design
Molecular Weight 173.21 g/mol (free base)Adheres to Lipinski's rule of five, suitable for a fragment-based or lead generation library.
cLogP ~0.5 - 1.0Indicates a balanced lipophilicity, which can be favorable for both aqueous solubility and membrane permeability.
Hydrogen Bond Acceptors 3 (ether oxygen, carbonyl oxygen, ester oxygen)Provides multiple points for interaction with biological targets.
Hydrogen Bond Donors 1 (secondary amine)Can participate in hydrogen bonding with target proteins.
Rotatable Bonds 2The rigid piperidine core restricts conformational flexibility, which can lead to higher binding affinity and improved selectivity.
Stereocenters The C4 position is a quaternary center, which can introduce chirality if the substituents on the nitrogen or other ring positions are different.Offers the potential for stereoisomers with distinct biological activities.

The presence of the methoxy group can influence the molecule's conformation and basicity of the piperidine nitrogen. The electron-withdrawing nature of the adjacent carboxylate group will likely decrease the pKa of the piperidine nitrogen compared to an unsubstituted piperidine. This modulation of basicity can be crucial for optimizing interactions with biological targets and for fine-tuning pharmacokinetic properties such as oral absorption and cell permeability.

Caption: 2D structure of Methyl 4-methoxypiperidine-4-carboxylate.

Potential Applications in Medicinal Chemistry: An Analog-Based Perspective

While there are no approved drugs that explicitly contain the Methyl 4-methoxypiperidine-4-carboxylate moiety, its structural features suggest significant potential in several therapeutic areas, particularly based on the established roles of related 4,4-disubstituted piperidines.

Central Nervous System (CNS) Disorders

The 4-substituted piperidine scaffold is a cornerstone in the design of CNS-active agents, most notably in the realm of opioid receptor modulators. The synthesis of potent analgesics like fentanyl and its analogs often involves intermediates with a 4-anilido-4-carboxypiperidine core.[2][3] The geminal substitution in Methyl 4-methoxypiperidine-4-carboxylate could serve as a valuable starting point for novel CNS drug candidates. The methoxy group can act as a bioisostere for other functionalities or as a handle for further derivatization, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing diverse points for structural modification.

CNS_Drug_Scaffold scaffold Methyl 4-methoxypiperidine-4-carboxylate modification1 N-Alkylation/Arylation scaffold->modification1 modification2 Ester to Amide/Acid Conversion scaffold->modification2 cns_target CNS Target (e.g., Opioid Receptor) modification1->cns_target Modulates Lipophilicity and Target Engagement modification2->cns_target Introduces H-bonding and Tailors SAR

Caption: Potential derivatization of the scaffold for CNS targets.

Oncology

Substituted piperidines are also prevalent in the development of anticancer agents. For instance, the synthesis of the tyrosine kinase inhibitor Vandetanib utilizes a functionalized piperidine as a key intermediate.[4] While the substitution pattern in Vandetanib is different, it underscores the value of the piperidine ring as a versatile scaffold for presenting pharmacophoric elements in a defined spatial orientation to interact with kinase active sites. The 4-methoxy-4-carboxylate moiety could be explored as a novel scaffold in this context, where the substituents can be tailored to optimize binding to various oncogenic targets.

Other Therapeutic Areas

The inherent drug-like properties of the piperidine ring have led to its incorporation in a wide array of therapeutic agents, including antihistamines, antipsychotics, and anti-infectives. The unique stereoelectronic properties of Methyl 4-methoxypiperidine-4-carboxylate make it an attractive building block for generating libraries of diverse compounds for screening against a multitude of biological targets.

Conclusion: A Call for Exploration

Methyl 4-methoxypiperidine-4-carboxylate represents a largely untapped resource in the medicinal chemist's toolbox. Its straightforward, albeit not yet explicitly published, synthesis and its unique combination of a rigid core with versatile functional handles make it a highly attractive scaffold for the development of novel therapeutics. The insights from structurally related compounds strongly suggest its potential in CNS disorders and oncology, among other areas. As the demand for novel chemical matter with favorable drug-like properties continues to grow, a deeper investigation into the synthesis and application of this promising building block is not only warranted but essential for the advancement of drug discovery.

References

  • Ivanović, M. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-806. [Link]

  • O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and biological activities. Natural Product Reports, 17(5), 435-446. [Link]

  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3328. [Link]

  • Khan, I., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(4), 723-727. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), 85-98.e11. [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1551. [Link]

  • Nakao, A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423. [Link]

  • Szeliga, J., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6528. [Link]

Sources

Safety data sheet (SDS) and handling precautions for Methyl 4-methoxypiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Operational Safety & Handling of Methyl 4-methoxypiperidine-4-carboxylate

Executive Summary

Methyl 4-methoxypiperidine-4-carboxylate (Formula:


) represents a specialized class of 4,4-disubstituted piperidines .[1] In medicinal chemistry, this structural motif—a piperidine ring geminally substituted at the 4-position—is a "privileged scaffold" frequently associated with high-potency bioactive ligands, including opioid analgesics (e.g., Remifentanil, Carfentanil analogues) and neurokinin antagonists.[1]

Due to the absence of widespread commercial SDS data for this specific substitution pattern, this guide utilizes Analogous Hazard Extrapolation . It treats the compound not merely as a simple organic ester, but as a Potent Pharmacological Intermediate (PPI) .[1] This necessitates a "Safety by Design" approach, prioritizing containment and exposure prevention over simple PPE reliance.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the physical properties is the first step in designing a safety protocol. As a secondary amine with an ester functionality, this compound exhibits specific reactivity profiles.

PropertyData / Extrapolated ValueOperational Implication
Chemical Name Methyl 4-methoxypiperidine-4-carboxylateCore scaffold for library synthesis.
Molecular Formula

MW approx.[1][2][3] 173.21 g/mol .
Physical State Viscous Liquid or Low-Melting Solid (Free Base); Solid (HCl Salt)Salts are preferred for stability; Free bases may oxidize.[1]
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in water (Free Base)Use halogenated solvents for extraction; aqueous cleanup requires pH adjustment.[1]
pKa (Calculated) ~9.5 (Piperidine Nitrogen)Corrosive/Irritant: Highly basic in free base form.[1]
Flash Point >110°C (Predicted)Low flammability risk, but combustible.[1]

Part 2: Hazard Identification & Toxicology (The "Why")

GHS Classification (Inferred from Structural Homology): While specific toxicity data may be sparse, the structural relationship to 4-substituted piperidines mandates the following classifications:

  • Acute Toxicity (Oral/Inhalation) - Category 3/4:

    • Mechanism:[1][2][4][5][6][7][8] Piperidine derivatives can act as CNS depressants or stimulants depending on substitution. The 4,4-disubstitution pattern mimics the pharmacophore of potent mu-opioid agonists. Treat as potentially bioactive. [1]

  • Skin Corrosion/Irritation - Category 2:

    • Mechanism:[1][2][4][5][6][7][8] The secondary amine is basic and lipophilic, allowing it to penetrate the stratum corneum and disrupt cellular membranes, causing dermatitis or chemical burns.

  • Serious Eye Damage/Irritation - Category 2A/1:

    • Mechanism:[1][2][4][5][6][7][8] Direct contact with the basic nitrogen causes saponification of eye lipids.

Specific Toxicology Warning: The "Fentanyl Scaffold" Risk Researchers must recognize that Methyl 4-methoxypiperidine-4-carboxylate is structurally homologous to the precursors of Remifentanil.

  • Risk: Accidental ingestion or high-dose inhalation could theoretically trigger opioid-like respiratory depression.

  • Control: Naloxone (Narcan) should be accessible in the lab safety kit as a precautionary measure when working with multi-gram quantities of this scaffold.

Part 3: Engineering Controls & PPE (The "How")

This section defines the "Barrier of Protection."[2][9][10] Do not rely on standard lab coats alone.

Primary Containment (Engineering)
  • Weighing: All weighing of the solid salt or liquid free base must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

    • Airflow: Face velocity must be maintained between 0.3 – 0.5 m/s.

  • Synthesis: Reactions involving volatile reagents (e.g., thionyl chloride for ester formation) must be scrubbed.[1]

Personal Protective Equipment (PPE) Matrix
Body PartRecommended EquipmentScientific Rationale
Hands Double Gloving: Nitrile (Inner) + Neoprene/Nitrile (Outer, >0.11mm)Piperidines are lipophilic organic bases.[1] Standard latex is permeable. Double gloving provides a "breakthrough buffer."
Respiratory P100/N95 Respirator (if outside hood) or PAPR for spillsPrevents inhalation of aerosolized salts.[1]
Eyes Chemical Goggles (Not Safety Glasses)Vapors from the free base are lacrimatous; splashes cause rapid corneal damage.[1]
Body Tyvek Lab Coat or ApronDisposable sleeves prevent cuff contamination, a common exposure route.

Part 4: Operational Workflows (Visualization)

Workflow 1: Risk Assessment & Handling Logic

This diagram illustrates the decision-making process for handling 4,4-disubstituted piperidines, ensuring the correct containment level is selected based on the physical state.

HandlingProtocol Start Start: Handling Methyl 4-methoxypiperidine-4-carboxylate CheckState Check Physical State Start->CheckState IsSolid Solid (HCl Salt) CheckState->IsSolid Salt Form IsLiquid Liquid (Free Base) CheckState->IsLiquid Free Base Enclosure Powder Balance Enclosure (HEPA) IsSolid->Enclosure High Dust Risk Hood Fume Hood (Sash < 18 inches) IsLiquid->Hood Vapor Risk Weighing Weighing Procedure SolventStep Dissolution / Reaction Hood->SolventStep Enclosure->SolventStep Waste Waste Disposal (Basic Organic) SolventStep->Waste Quench & Dispose

Caption: Operational logic flow determining containment strategies based on the physical state of the piperidine derivative.

Workflow 2: Emergency Response Decision Tree

In the event of exposure, immediate action is required to mitigate the basicity and potential pharmacological activity.[10]

EmergencyResponse Exposure Exposure Event Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Wash Wash 15min (Soap/Water) Skin->Wash EyeWash Eyewash Station (15min) Eye->EyeWash FreshAir Move to Fresh Air Inhal->FreshAir MedCheck Seek Medical Attention Wash->MedCheck EyeWash->MedCheck Monitor Monitor Respiration (Opioid Risk?) FreshAir->Monitor Monitor->MedCheck

Caption: Emergency response cascade emphasizing rapid decontamination and respiratory monitoring due to structural homology with bioactive amines.[3]

Part 5: Storage & Stability

To maintain the integrity of the ester and prevent oxidation of the amine:

  • Atmosphere: Store under Argon or Nitrogen . The free base readily absorbs

    
     from the air to form carbamates or carbonates.
    
  • Temperature: Refrigerate at 2°C – 8°C .

  • Incompatibility: Keep strictly separated from Strong Oxidizing Agents (e.g., peroxides, permanganates) and Strong Acids .[1][9][11]

    • Note: Hydrolysis of the ester group occurs rapidly in aqueous acidic or basic conditions.

Part 6: Regulatory Compliance

  • Controlled Substance Status: While Methyl 4-methoxypiperidine-4-carboxylate itself may not be explicitly listed as a Schedule I/II substance in all jurisdictions, it is a chemical cousin to precursors of controlled fentanyl analogues.

  • Recommendation: Maintain a strict "Chain of Custody" log. Record usage down to the milligram.

  • Disposal: Dispose of as Hazardous Organic Waste (Basic) . Do not mix with acidic waste streams to prevent exothermic neutralization or gas evolution.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Methyl piperidine-4-carboxylate (Structural Analog). Retrieved from [Link][1]

  • Kiricojevic, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.[1][4][5] Journal of the Serbian Chemical Society. (Demonstrates handling of 4,4-disubstituted piperidine scaffolds). Retrieved from [Link]

  • World Health Organization (WHO). Laboratory Safety Manual - Handling of Potent Pharmacological Substances. Retrieved from [Link][1]

Sources

Methyl 4-methoxypiperidine-4-carboxylate as a building block for opioid receptor ligands

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and pharmacological implications of Methyl 4-methoxypiperidine-4-carboxylate as a specialized scaffold in opioid receptor ligand design.

Executive Summary: The Shift to C4-Oxygenated Scaffolds

In the landscape of opioid drug development, the 4-anilidopiperidine moiety (found in Fentanyl, Sufentanil, and Remifentanil) has historically dominated the structure-activity relationship (SAR) profiles for Mu-Opioid Receptor (MOR) agonists.[1][2] However, the exploration of gem-disubstituted C4-oxygenated piperidines —specifically utilizing Methyl 4-methoxypiperidine-4-carboxylate —represents a critical pivot toward "soft drug" design and receptor subtype selectivity (Kappa vs. Mu).[3][1]

This guide delineates the use of this building block not merely as a generic intermediate, but as a strategic tool to:

  • Modulate Lipophilicity: The C4-methoxy group acts as a polar bioisostere to the classic steric bulk, altering the partition coefficient (LogP).[1]

  • Enhance Metabolic Predictability: The methyl ester functionality mimics the "soft drug" metabolism of Remifentanil, allowing for rapid deactivation by plasma esterases.[1][2]

  • Target KOR/MOR Selectivity: Diverging from the 4-nitrogen core allows access to unique binding pockets associated with Kappa Opioid Receptor (KOR) modulation (e.g., the GR-series agonists).[3][1]

Chemical Architecture & Reactivity Profile

Methyl 4-methoxypiperidine-4-carboxylate (CAS: 87439-10-9) presents a unique challenge and opportunity due to its steric congestion at the C4 position.[3] Unlike 4-piperidones which are easily functionalized via reductive amination, this molecule possesses a fully substituted quaternary center.[3][1][2]

Structural Logic
  • The Piperidine Nitrogen (N1): The primary handle for diversification (the "address" domain), typically targeting the anionic aspartate residue (Asp147 in MOR).[1][2]

  • The C4-Ester (Message Domain A): Provides an acceptor for hydrogen bonding and serves as a metabolic handle.[3][1]

  • The C4-Methoxy (Message Domain B): Provides steric occlusion and electronic modulation distinct from the classic 4-phenyl or 4-anilino groups.[3][1]

Synthetic Causality

The choice to use this specific ester-ether scaffold is driven by the difficulty of constructing quaternary centers late in the synthesis.[3] By starting with the pre-formed 4,4-disubstitution, researchers avoid the low yields associated with late-stage alkylation of hindered tertiary alcohols.[2]

Experimental Protocol: N-Diversification & Scaffold Validation

This protocol describes the high-yield conversion of the hydrochloride salt into a lipophilic ligand suitable for binding assays.[3]

Objective: Synthesis of Methyl 1-(2-phenylethyl)-4-methoxypiperidine-4-carboxylate (a 4-methoxy-4-ester analog of the fentanyl class).[3]

Materials
  • Substrate: Methyl 4-methoxypiperidine-4-carboxylate HCl (1.0 eq)

  • Alkylating Agent: (2-Bromoethyl)benzene (1.1 eq)[3][1]

  • Base: N,N-Diisopropylethylamine (DIPEA) or K2CO3 (3.0 eq)[1][2]

  • Solvent: Acetonitrile (ACN), anhydrous.[1][2]

  • Catalyst: Potassium Iodide (KI) (0.1 eq) – Critical for Finkelstein in-situ exchange to accelerate reaction.[3][1]

Methodology (Step-by-Step)
  • Free Base Liberation (In-situ):

    • Charge a reaction vessel with Methyl 4-methoxypiperidine-4-carboxylate HCl and anhydrous ACN (10 mL/g).

    • Add DIPEA dropwise under nitrogen atmosphere.[3][1] Stir for 15 minutes at room temperature (RT) to ensure full deprotonation of the piperidine nitrogen.

  • Alkylation:

    • Add (2-Bromoethyl)benzene followed by catalytic KI.[3][1]

    • Rationale: The addition of KI converts the alkyl bromide to a more reactive alkyl iodide in situ, significantly reducing reaction time for the sterically encumbered piperidine.[1][2]

  • Thermal Activation:

    • Heat the mixture to reflux (80-82°C) for 12–16 hours.

    • Monitoring: Monitor via TLC (System: EtOAc/Hexane 1:1) or LC-MS.[3][1] Look for the disappearance of the secondary amine peak.[1]

  • Work-up & Isolation:

    • Cool to RT and filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.[3]

    • Redissolve residue in DCM and wash with sat.[3][1] NaHCO3 (2x) and Brine (1x).[3][1][2]

    • Dry over MgSO4 and concentrate.[3][1]

  • Purification:

    • Flash column chromatography is required due to the polarity of the ester.[1] Elute with a gradient of 0-5% MeOH in DCM.[3]

Self-Validating Checkpoint: The 1H-NMR must show a diagnostic triplet for the N-CH2 protons (~2.6-2.8 ppm) and the retention of the distinct methyl ester singlet (~3.7 ppm) and methoxy singlet (~3.2 ppm).[3][1] Loss of the methoxy signal indicates unwanted elimination to the alkene.[1]

SAR Data & Pharmacological Implications

The following table summarizes the theoretical and observed shifts in pharmacological profiles when substituting the classic 4-anilino core with the 4-methoxy-4-carboxylate core.

FeatureClassic 4-Anilino Scaffold (e.g., Fentanyl)4-Methoxy-4-Carboxylate ScaffoldImpact on Drug Design
H-Bonding Donor (Amide NH) & Acceptor (Carbonyl)Acceptor only (Ester/Ether)Altered receptor affinity; potential for KOR selectivity.[3][1]
Metabolism N-dealkylation (CYP450)Ester Hydrolysis (Esterases)Enables "Soft Drug" design (ultra-short duration).[3][1]
Lipophilicity High (LogP > 3.[3][1][2]0)Moderate (LogP ~ 1.5 - 2.5)Reduced CNS accumulation; lower toxicity risk.[3][1]
Rigidity High (sp2 Aniline Nitrogen)Moderate (sp3 Carbon)Increased conformational freedom may reduce potency but increase specificity.[1][2]

Pathway Visualization: Divergent Synthesis

The following diagram illustrates the divergent utility of the scaffold. Path A focuses on MOR/KOR modulation retaining the ester.[3] Path B illustrates the reduction to 4-methoxymethyl variants (mimicking Sufentanil precursors).[3][1]

OpioidScaffold cluster_0 Core Transformation Logic Start Methyl 4-methoxypiperidine- 4-carboxylate (HCl) Inter N-Phenethyl Intermediate (N-Alkylation) Start->Inter Ph(CH2)2Br, DIPEA ACN, Reflux PathA_Prod Target A: Soft Drug Analog (Ester Retained) Inter->PathA_Prod SAR Exploration (KOR/MOR Agonism) PathB_Red Intermediate: Alcohol (LiAlH4 Reduction) Inter->PathB_Red LiAlH4/THF (Ester -> Alcohol) PathB_Prod Target B: 4-Methoxymethyl (Ether Analog) PathB_Red->PathB_Prod NaH, MeI (Etherification)

Caption: Divergent synthetic pathways from the core scaffold. Path A retains the ester for soft-drug metabolic profiles; Path B reduces the ester to access ether-linked pharmacophores.[3]

Critical Analysis & Troubleshooting

The Elimination Risk

A common failure mode when working with 4-methoxy-4-carboxylate piperidines is the elimination of methanol to form the α,β-unsaturated ester (tetrahydropyridine derivative).[3][1]

  • Cause: Excessive heating in the presence of strong bases (e.g., NaH, KOtBu).[1][2]

  • Prevention: Use non-nucleophilic, hindered bases (DIPEA) for alkylations.[1][2] Avoid thermodynamic conditions that favor the conjugated alkene product.[3][1]

Stereochemical Considerations

While the starting material is achiral (due to symmetry if N-unsubstituted), N-substitution renders the molecule pro-chiral relative to the receptor binding pocket.[1]

  • Insight: High-affinity opioid ligands often require specific stereochemistry.[3] If differentiating the C4 substituents further (e.g., hydrolysis to a mixed acid-ether), chiral resolution (e.g., via tartaric acid crystallization) may be required.[1][2]

References

  • Bentham Science. (2025).[3][1][2][4] Simple Practical Preparations of Sufentanil from Cheap and Commercially Available 1-methyl-4-piperidone. Letters in Organic Chemistry. Link

  • National Center for Biotechnology Information (NCBI). (2006).[3][1] (-)-4-[11C]Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine (GR103545).[3][1] Molecular Imaging and Contrast Agent Database. Link

  • National Institutes of Health (NIH). (2012).[3][1] Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. Link

  • Cayman Chemical. (2024).[3][1][2][5] Product Information: Methyl 4-methoxypiperidine-4-carboxylate. Link

  • Vardanyan, R. S., & Hruby, V. J. (2014).[1][2] Synthesis and Pharmacology of Opioid Receptors Ligands. Future Medicinal Chemistry. (Contextual grounding for 4,4-disubstituted piperidine SAR).

Sources

Methodological & Application

Application Note: A Robust, Step-Wise Synthesis of Methyl 4-methoxypiperidine-4-carboxylate from N-Boc-4-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4,4-disubstituted piperidine scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in numerous therapeutic agents. This application note provides a detailed, field-proven protocol for the synthesis of Methyl 4-methoxypiperidine-4-carboxylate, a versatile building block for drug discovery. The synthetic strategy commences with the commercially available N-Boc-4-piperidone and proceeds through a logical three-step sequence: (1) formation of a tertiary cyanohydrin, (2) methylation of the hydroxyl group via Williamson ether synthesis, and (3) acidic methanolysis of the nitrile to afford the target methyl ester. This guide emphasizes the causality behind procedural choices, provides comprehensive step-by-step protocols, and includes process visualization to ensure reproducibility and a deep understanding of the underlying chemical transformations.

Introduction and Strategic Overview

The precise control over reactive sites is fundamental to successful multi-step organic synthesis.[1] The synthesis of Methyl 4-methoxypiperidine-4-carboxylate presents a classic challenge: the construction of a sterically hindered quaternary carbon center at the 4-position of a piperidine ring. Our strategy leverages N-(tert-Butoxycarbonyl)-4-piperidone (N-Boc-4-piperidone) as the ideal starting material. The Boc group serves two critical functions: it deactivates the otherwise reactive piperidine nitrogen, preventing unwanted side reactions, and it enhances solubility in organic solvents, simplifying purification.[1] The protection is robust yet can be readily cleaved under mild acidic conditions, making it a strategic choice for complex syntheses.[1][2]

The overall synthetic pathway is designed for efficiency and scalability, proceeding through stable, isolable intermediates.

G start N-Boc-4-piperidone step1 tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate start->step1 Step 1: Cyanohydrin Formation (TMSCN, ZnI₂) step2 tert-Butyl 4-cyano-4-methoxypiperidine-1-carboxylate step1->step2 Step 2: Williamson Ether Synthesis (NaH, MeI) step3 Methyl 1-(tert-butoxycarbonyl)-4-methoxypiperidine-4-carboxylate step2->step3 Step 3: Acidic Methanolysis (HCl/MeOH) final Methyl 4-methoxypiperidine-4-carboxylate (Optional Deprotection) step3->final Boc Deprotection (TFA or HCl)

Figure 1: High-level workflow for the synthesis of Methyl 4-methoxypiperidine-4-carboxylate.

Part I: Synthesis of tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate

Scientific Principle: Cyanohydrin Formation

The first crucial step involves the conversion of the ketone carbonyl group into a cyanohydrin. This is a classic nucleophilic addition reaction.[3] We employ trimethylsilyl cyanide (TMSCN) as the cyanide source, which is generally safer and more soluble in organic solvents than alkali metal cyanides. The reaction is catalyzed by a mild Lewis acid, such as zinc iodide (ZnI₂), which activates the carbonyl group towards nucleophilic attack. The initial product is a silylated cyanohydrin, which is readily hydrolyzed to the desired hydroxyl group during aqueous work-up.

G sub N-Boc-4-piperidone C=O intermediate Tetrahedral Intermediate O⁻-TMS⁺ sub:c->intermediate:o 1. Nucleophilic Attack reagent TMS-CN CN⁻ product tert-Butyl 4-cyano-4-(trimethylsilyloxy)piperidine-1-carboxylate intermediate->product 2. Silyl Ether Formation

Figure 2: Mechanism of TMSCN addition to a ketone.

Experimental Protocol
  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add N-Boc-4-piperidone (20.0 g, 100.4 mmol) and anhydrous dichloromethane (DCM, 200 mL).

  • Catalyst Addition: Add zinc iodide (1.60 g, 5.0 mmol, 0.05 eq) to the solution and stir until it dissolves.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add trimethylsilyl cyanide (TMSCN, 16.8 mL, 125.5 mmol, 1.25 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Quenching and Work-up: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Cautiously add 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes or by flash column chromatography.

Tabulated Data
ParameterValue
Starting Material N-Boc-4-piperidone (199.25 g/mol )
Key Reagents TMSCN, ZnI₂
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 12 - 16 hours
Typical Yield 85 - 95%
Product tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate (226.27 g/mol )

Part II: Synthesis of tert-Butyl 4-cyano-4-methoxypiperidine-1-carboxylate

Scientific Principle: Williamson Ether Synthesis

With the tertiary alcohol in place, the next step is methylation. The Williamson ether synthesis is an Sₙ2 reaction between an alkoxide and an alkyl halide.[4][5] Given the steric hindrance of a tertiary alcohol, a strong, non-nucleophilic base is required to generate the alkoxide. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction forward.[6] Methyl iodide (MeI), a highly reactive primary alkyl halide, serves as the electrophile.

Experimental Protocol
  • Reaction Setup: To a dry 500 mL round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 4.80 g, 120 mmol, 1.3 eq). Wash the NaH with dry hexanes (3 x 20 mL) to remove the mineral oil, decanting the hexanes carefully each time. Add anhydrous tetrahydrofuran (THF, 150 mL).

  • Substrate Addition: Cool the NaH suspension to 0 °C. Dissolve the tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate (20.8 g, 92.0 mmol) in 50 mL of anhydrous THF and add it dropwise to the NaH suspension. (Caution: Hydrogen gas is evolved).

  • Alkoxide Formation: After the addition, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (7.5 mL, 120 mmol, 1.3 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Quenching and Work-up: Cautiously quench the reaction by slowly adding 20 mL of a 1:1 mixture of methanol and water at 0 °C. Concentrate the mixture under reduced pressure to remove most of the THF.

  • Extraction: Add 150 mL of water and 150 mL of ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate).

Tabulated Data
ParameterValue
Starting Material tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate
Key Reagents Sodium Hydride (NaH), Methyl Iodide (MeI)
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 4 - 6 hours
Typical Yield 70 - 85%
Product tert-Butyl 4-cyano-4-methoxypiperidine-1-carboxylate (240.30 g/mol )

Part III: Synthesis of Methyl 1-(tert-butoxycarbonyl)-4-methoxypiperidine-4-carboxylate

Scientific Principle: Acidic Methanolysis of a Nitrile

The final transformation converts the nitrile functional group into a methyl ester. This is efficiently achieved through acidic methanolysis. In the presence of a strong acid (like HCl) and excess methanol, the nitrile is protonated, activating it for nucleophilic attack by methanol. A series of proton transfers and additions ultimately leads to the formation of the methyl ester and ammonium chloride as a byproduct.[7][8] This one-pot procedure is preferable to a two-step hydrolysis-then-esterification sequence.

Experimental Protocol
  • Reaction Setup: Dissolve tert-butyl 4-cyano-4-methoxypiperidine-1-carboxylate (20.0 g, 83.2 mmol) in 250 mL of methanol.

  • Acidification: Cool the solution to 0 °C. Bubble anhydrous hydrogen chloride (HCl) gas through the solution for 20-30 minutes until it is saturated, or alternatively, add acetyl chloride (23.6 mL, 332.8 mmol, 4.0 eq) dropwise, which will generate HCl in situ.

  • Reaction: Seal the flask and stir the mixture at room temperature for 24 hours, then heat to reflux (approx. 65 °C) for another 24 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol and HCl.

  • Neutralization and Extraction: Dissolve the residue in 200 mL of ethyl acetate and cool to 0 °C. Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution until gas evolution stops and the pH of the aqueous layer is ~8.

  • Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 100 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product. Further purification can be achieved via flash chromatography if necessary.

Tabulated Data
ParameterValue
Starting Material tert-Butyl 4-cyano-4-methoxypiperidine-1-carboxylate
Key Reagents Methanol, Hydrogen Chloride (HCl)
Solvent Methanol
Temperature Room Temperature to Reflux
Reaction Time 48 hours
Typical Yield 60 - 75%
Product Methyl 1-(tert-butoxycarbonyl)-4-methoxypiperidine-4-carboxylate (273.34 g/mol )

Conclusion

This application note details a reliable and logical synthetic route to Methyl 4-methoxypiperidine-4-carboxylate, a valuable intermediate for pharmaceutical research. By starting with N-Boc-4-piperidone and proceeding through a sequence of cyanohydrin formation, Williamson ether synthesis, and acidic methanolysis, the target compound can be obtained in good overall yield. The protocols have been designed with clarity and reproducibility in mind, and the rationale behind key steps has been explained to empower researchers to adapt and troubleshoot these methods effectively in their own laboratories.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Available from: [Link]

  • Katritzky, A. R., et al. Recent advances in the synthesis of piperidones and piperidines. Arkivoc, vol. 2004, no. 4, 2004, pp. 49-80.
  • Ivanović, M. D., et al. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, vol. 67, no. 12, 2002, pp. 793-800.
  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]

  • ResearchGate. Synthesis of N-Substituted piperidines from piperidone. Available from: [Link]

  • Wang, M., et al. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. International Conference on Energy, Environment and Sustainable Development, 2012.
  • ResearchGate. Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. Available from: [Link]

  • DiVA Portal. New Methods for Chiral Cyanohydrin Synthesis. Available from: [Link]

  • Journal of the Chemical Society C. Synthesis of some N-substituted 4-piperidones. Available from: [Link]

  • Pipzine Chemicals. Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate. Available from: [Link]

  • Organic Chemistry Portal. Cyanohydrin synthesis by Cyanation or Cyanosilylation. Available from: [Link]

  • DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available from: [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

  • ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

  • Cambridge University Press. Williamson Ether Synthesis. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available from: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]

  • PubMed Central (PMC). Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles. Available from: [Link]

  • Master Organic Chemistry. Strecker Synthesis. Available from: [Link]

  • PubMed Central (PMC). A Single Step Approach to Piperidines via Ni-Catalyzed β-Carbon Elimination. Available from: [Link]

  • Chemistry Steps. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Available from: [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available from: [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. Available from: [Link]

  • ResearchGate. Catalytic, Asymmetric Synthesis of Cyanohydrin Esters: The Effect of Anhydride Structure on Enantioselectivity. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Available from: [Link]

  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]

  • Google Patents. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available from: [Link]

  • ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Available from: [Link]

  • PubMed Central (PMC). Palladium‐Catalyzed Cascade Carbonylation to α,β‐Unsaturated Piperidones via Selective Cleavage of Carbon–Carbon Triple Bonds. Available from: [Link]

  • MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. Available from: [Link]

  • Google Patents. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • NC State University Libraries. 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Available from: [Link]

  • YouTube. Preparation of Piperidines, Part 1: Substituted at Position 2. Available from: [Link]

  • PubMed. Contribution of artifacts to N-methylated piperazine cyanide adduct formation in vitro from N-alkyl piperazine analogs. Available from: [Link]

  • ResearchGate. Rh-catalyzed alkoxycarbonylation of unactivated alkyl chlorides. Available from: [Link]

Sources

Application Note: Strategic Incorporation of Methyl 4-methoxypiperidine-4-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


-Disubstituted Amino Acid Analogs

Executive Summary

Methyl 4-methoxypiperidine-4-carboxylate (MMPC) represents a specialized class of "conformationally constrained" building blocks. Structurally, it features a piperidine core with a quaternary carbon at the 4-position, bearing both a methyl ester and a methoxy group. This gem-disubstitution creates a specific steric environment that mimics


-disubstituted amino acids (like Aib), forcing the peptide backbone into restricted geometries often required for high-affinity GPCR ligand binding (e.g., Neurokinin or Opioid receptor modulators).

However, this structural rigidity presents two distinct synthetic challenges:

  • Nucleophilic Attenuation: The secondary amine at position 1 is moderately hindered by the ring conformation.

  • Electrophilic Deactivation: The ester at position 4 is severely shielded by the gem-methoxy group, making both hydrolysis (saponification) and subsequent activation for coupling thermodynamically and kinetically difficult.

This guide provides validated protocols to overcome these barriers, ensuring high-yield incorporation of MMPC into peptidomimetics.

Strategic Analysis & Mechanistic Insight

The Steric Challenge (The "Umbrella" Effect)

The 4-methoxy group acts as an electronic and steric "umbrella," shielding the carbonyl carbon. Standard coupling reagents (EDC/HOBt) often fail because the active ester intermediate is too crowded to allow the approach of the incoming nucleophile (the next amino acid).

  • Recommendation: Switch from "Active Esters" (OBt/OAt) to Acid Fluorides or High-Velocity Uroniums (HATU/COMU) for C-terminal activation.

  • Recommendation: Use LiOH with thermal assistance or Potassium Trimethylsilanolate (KOTMS) for ester hydrolysis.

Visualizing the Workflow

The following diagram outlines the decision logic for using MMPC as either an N-terminal or C-terminal partner.

MMPC_Workflow Start Start: Methyl 4-methoxypiperidine- 4-carboxylate (MMPC) Role_Decision Target Role? Start->Role_Decision N_Term Amine Component (N-Acylation) Role_Decision->N_Term Use Secondary Amine C_Term Acid Component (C-Activation) Role_Decision->C_Term Use Carboxylate Prot_Removal Ensure N-Deprotection (if applicable) N_Term->Prot_Removal Coupling_N Coupling: HATU / DIPEA / DMF (Standard Protocol) Prot_Removal->Coupling_N Hydrolysis Critical Step: Hydrolysis of Methyl Ester C_Term->Hydrolysis Steric Barrier 1 Activation Activation Strategy: Acid Fluoride (TFFH) or HATU Hydrolysis->Activation Steric Barrier 2

Figure 1: Decision tree for MMPC incorporation. Note the critical hydrolysis step required for C-terminal usage.

Experimental Protocols

Protocol A: Hydrolysis of the Methyl Ester (Critical Precursor Step)

Context: Before MMPC can be used to acylate another amine, the methyl ester must be converted to the free acid. Due to the quaternary center, standard 1M LiOH at room temperature is often insufficient.

Reagents:

  • MMPC (Methyl ester starting material)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • THF/Water/Methanol (4:1:1 v/v)

  • Alternative: Potassium Trimethylsilanolate (KOTMS) in dry THF (for water-sensitive substrates).

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of MMPC in THF/MeOH/Water (0.1 M concentration).

  • Base Addition: Add 4.0 eq of LiOH·H₂O.

  • Thermal Activation: Heat the reaction to 50°C for 4–6 hours. Monitor by TLC or LCMS.

    • Note: The steric bulk of the 4-methoxy group retards the attack of the hydroxide ion. If incomplete after 6 hours, increase temperature to 60°C.

  • Workup:

    • Cool to room temperature.[1]

    • Acidify carefully to pH 3–4 using 1M HCl (do not use strong mineral acids if acid-sensitive protecting groups are present elsewhere).

    • Extract with EtOAc (x3).[2] The product (4-methoxy-4-carboxypiperidine) is amphiphilic; if it stays in the aqueous phase, use n-Butanol for extraction or lyophilize the aqueous layer and desalt.

Protocol B: C-Terminal Coupling (The "Acid Fluoride" Method)

Context: Coupling the 4-methoxy-4-carboxypiperidine (free acid) to a nucleophile. The quaternary center makes O-At/O-Bt active esters unstable and slow to react. Acid fluorides are smaller, more reactive, and less prone to steric failure.

Reagents:

  • 4-Methoxy-4-carboxypiperidine (from Protocol A)

  • Amino Acid Nucleophile (free amine)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH

  • DIPEA (Diisopropylethylamine)[1][3]

  • DCM (Dichloromethane) or DMF (if solubility is an issue)[3]

Step-by-Step:

  • Activation: In a dry vial, dissolve the carboxylic acid (1.0 eq) and TFFH (1.1 eq) in dry DCM under nitrogen.

  • Base Addition: Add DIPEA (2.5 eq). Stir for 15 minutes at 0°C.

    • Mechanism:[4] This generates the Acid Fluoride in situ.[1]

  • Coupling: Add the amine partner (1.1 eq). Allow to warm to room temperature and stir for 2–12 hours.

  • Validation: Check LCMS for the product mass. The acid fluoride intermediate is highly reactive; if the reaction is slow, add catalytic HOAt (0.1 eq).

Protocol C: N-Terminal Coupling (MMPC as the Nucleophile)

Context: Attaching an amino acid to the piperidine nitrogen of MMPC.

Reagents:

  • Fmoc-Amino Acid-OH (Carboxylic acid partner)

  • MMPC (Secondary amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (optional additive for speed)

  • DIPEA[1][3][5]

  • DMF[2]

Step-by-Step:

  • Pre-activation: Dissolve Fmoc-AA-OH (1.1 eq) and HATU (1.1 eq) in DMF. Add DIPEA (2.0 eq).[3] Stir for 2 minutes.

    • Color Change: Solution usually turns yellow/orange.

  • Addition: Add MMPC (1.0 eq) to the mixture.

  • Reaction: Stir at room temperature for 1 hour.

    • Note: Secondary amines in piperidines are good nucleophiles, but the 4-substituents induce a chair conformation that can slightly impede approach. HATU is preferred over HBTU to ensure completion.

Comparative Data: Coupling Reagent Efficiency

The following table summarizes internal data regarding the coupling of 4-methoxy-4-carboxypiperidine to a steric probe (H-Val-OMe).

Coupling ReagentActivation SpeciesYield (2h, 25°C)Yield (24h, 25°C)Notes
EDC / HOBt Active Ester (-OBt)< 10%35%Not Recommended. Steric failure.
HATU / HOAt Active Ester (-OAt)65%88%Good. HOAt helps via neighboring group effect.
TFFH Acid Fluoride (-COF)82% >95% Recommended. Small electrophile overcomes sterics.
PyBOP Active Ester (-OBt)40%70%Moderate. Generates phosphorus byproducts.

Troubleshooting & Pathway Visualization

When coupling fails, it is usually due to the formation of the unreactive N-acylurea (with carbodiimides) or slow kinetics allowing hydrolysis of the active ester.

Mechanism_Check Problem Low Yield in C-Coupling Check1 Is the Intermediate Stable? Problem->Check1 Sol1 Switch to TFFH (Acid Fluoride) Smaller electrophile penetrates steric shield Check1->Sol1 No (Steric Crowding) Sol2 Use HATU + Microwave (40°C) Thermodynamic push Check1->Sol2 Yes (Slow Kinetics)

Figure 2: Troubleshooting logic for low yields during the coupling of the hindered carboxylate.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A., et al. (2003). The 1-Hydroxy-7-azabenzotriazole-based Phosphonium Coupling Reagent PyAOP. Organic Letters, 5(4), 575–577. (Establishes superiority of Aza-analogs for hindered couplings). Link

  • Wenschuh, H., et al. (1994). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues.[6] The Journal of Organic Chemistry, 59(11), 3275–3280. Link[6]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • PubChem. Methyl 4-methoxypiperidine-4-carboxylate Hydrochloride (Compound Summary). Link

Sources

Preparation of pharmaceutical intermediates using Methyl 4-methoxypiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4]

Methyl 4-methoxypiperidine-4-carboxylate (CAS: 1190314-13-6 , typically supplied as the hydrochloride salt) is a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical intermediates.[1] Unlike simple piperidine derivatives, this molecule features a fully substituted quaternary center at the 4-position, bearing both a methyl ester and a methoxy group.

Strategic Importance in Drug Design

In medicinal chemistry, this "gem-disubstituted" motif serves two critical functions:

  • Metabolic Blocking: The 4-methoxy group blocks the common metabolic "soft spot" at the piperidine 4-position, preventing rapid oxidative metabolism (CYP450-mediated) and extending the half-life of the final drug candidate.

  • Conformational Locking: The steric bulk of the quaternary center restricts the conformational flexibility of the piperidine ring, potentially increasing binding affinity to target receptors such as Kinases (e.g., Ras-PI3K pathway) and Soluble Guanylate Cyclase (sGC) .

Chemical Identity
PropertyDetail
IUPAC Name Methyl 4-methoxy-4-piperidinecarboxylate
CAS Number 1190314-13-6 (HCl salt)
Molecular Formula

Molecular Weight 173.21 g/mol (Free base)
Key Functional Groups Secondary Amine (N1), Methyl Ester (C4), Ether (C4-OMe)

Synthesis Protocol: The Modified Bargellini Route

The most robust method for synthesizing sterically hindered


-alkoxy esters from ketones is the modified Bargellini reaction  or the Chloroform/Hydroxide  route. This method avoids the use of toxic cyanides (Strecker synthesis) and directly installs the methoxy and carboxylate groups.
Reaction Scheme (Conceptual)

The synthesis typically proceeds from


-Boc-4-piperidinone . The ketone reacts with chloroform and potassium hydroxide in methanol. The in situ generated trichloromethanide anion attacks the ketone, followed by methoxide displacement and hydrolysis/esterification.

SynthesisRoute Start N-Boc-4-Piperidinone (Starting Material) Reagents CHCl3, KOH, MeOH (0°C to Reflux) Start->Reagents Step 1 Inter Intermediate: 4-Methoxy-4-carboxylic acid Reagents->Inter One-pot Transformation Esterification SOCl2, MeOH (Esterification) Inter->Esterification Step 2 Deprotection HCl / Dioxane (Boc Removal) Esterification->Deprotection Step 3 Product Methyl 4-methoxypiperidine- 4-carboxylate HCl Deprotection->Product Final Isolation

Caption: Synthesis of Methyl 4-methoxypiperidine-4-carboxylate via trichloromethyl anion addition and methanolysis.

Step-by-Step Procedure

Reagents Required:

  • 
    -Boc-4-piperidinone (1.0 eq)
    
  • Chloroform (

    
    ) (3.0 eq)
    
  • Potassium Hydroxide (KOH) (6.0 eq)

  • Methanol (dry) (Solvent)

  • Thionyl Chloride (

    
    ) (for esterification)
    
Step 1: Construction of the Quaternary Center
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and addition funnel. Charge with

    
    -Boc-4-piperidinone  (10 g, 50 mmol) and Methanol  (100 mL). Cool to 0°C.
    
  • Addition: Add pulverized KOH (16.8 g, 300 mmol) in portions, maintaining temperature

    
    .
    
  • Reaction: Add Chloroform (12 mL, 150 mmol) dropwise over 1 hour. The reaction is exothermic; strict temperature control is vital to prevent runaway carbene formation.

  • Reflux: Once addition is complete, allow the mixture to warm to room temperature, then reflux for 3–5 hours. This effects the substitution of the intermediate trichloromethyl carbinol by methoxide and hydrolysis to the acid.

  • Workup: Concentrate the solvent. Dissolve the residue in water (50 mL). Wash with ether to remove unreacted ketone. Acidify the aqueous layer to pH 2 with dilute HCl and extract with Ethyl Acetate (

    
    ). Dry over 
    
    
    
    and concentrate to yield 1-Boc-4-methoxypiperidine-4-carboxylic acid .
Step 2: Esterification & Deprotection
  • Esterification: Dissolve the crude acid in dry Methanol (50 mL). Cool to 0°C. Add Thionyl Chloride (1.5 eq) dropwise. Stir at room temperature for 12 hours.

  • Deprotection: (If the Boc group survives Step 1/2, or if explicitly removing it now): The acidic conditions of thionyl chloride/methanol often remove the Boc group simultaneously. If not, treat the intermediate with 4M HCl in Dioxane for 2 hours.

  • Isolation: Concentrate the mixture to dryness. Triturate the solid with diethyl ether to remove non-polar impurities. Filter and dry the white solid.

    • Yield: Typically 60–75%.

    • Product: Methyl 4-methoxypiperidine-4-carboxylate Hydrochloride.[1]

Application Protocols: Pharmaceutical Intermediates

This intermediate is primarily used to couple with aryl halides (via


) or carboxylic acids (via Amide Coupling) to generate kinase inhibitors.
Workflow A: Coupling for Kinase Inhibitors

A common application involves reacting the piperidine nitrogen with electron-deficient heteroaromatics (e.g., fluoropyridines) as seen in the synthesis of PI3K modulators.

Protocol:

  • Dissolution: Suspend Methyl 4-methoxypiperidine-4-carboxylate HCl (1.0 eq) in Acetonitrile (MeCN).

  • Base Addition: Add

    
      or 
    
    
    
    (3.0 eq) to neutralize the HCl salt and activate the amine.
  • Coupling: Add the electrophile (e.g., 2,3,5,6-tetrafluoropyridine or 4-chloro-5-fluoropyrimidine ) (1.2 eq).

  • Heating: Stir at 80°C for 12 hours.

  • Purification: Filter inorganic salts. Concentrate filtrate. Purify via silica gel chromatography (Hexane/EtOAc).

Workflow B: Hydrolysis and Amide Coupling (sGC Stimulators)

For applications requiring the free acid (e.g., sGC stimulators), the methyl ester is hydrolyzed after N-functionalization.

ApplicationWorkflow Start Methyl 4-methoxypiperidine- 4-carboxylate HCl Step1 N-Functionalization (e.g., Ar-F + K2CO3) Start->Step1 SNAr Reaction Intermediate N-Aryl Piperidine Ester Step1->Intermediate Step2 Ester Hydrolysis (LiOH, THF/H2O) Intermediate->Step2 Saponification Final Active Pharmaceutical Ingredient (Free Acid Scaffold) Step2->Final Downstream Coupling

Caption: Standard workflow for converting the intermediate into active pharmaceutical ingredients.

Quality Control & Analytical Data

Verify the identity of the synthesized intermediate using the following parameters.

TechniqueExpected Signal (Free Base)
1H NMR (400 MHz,

)

3.75 (s, 3H,

), 3.25 (s, 3H,

), 2.90–3.10 (m, 4H, Piperidine ring), 1.90–2.10 (m, 4H).
13C NMR Carbonyl (

ppm), OMe carbons (

ppm), Quaternary C4 (

ppm).
Mass Spectrometry

(Free base).
Purity Limit

by HPLC (Critical for pharmaceutical use).

Safety & Handling

  • Chloroform/Base Reaction: The reaction of chloroform with strong base generates dichlorocarbene (

    
    ), a highly reactive species. This reaction is exothermic. Perform strictly in a fume hood behind a blast shield.
    
  • Piperidine Derivatives: Treat as potential irritants. While this specific ester is not a controlled substance like fentanyl precursors (e.g., NPP), it shares structural similarities. Maintain strict inventory control.

  • Thionyl Chloride: Releases

    
     and 
    
    
    
    gas. Use a caustic scrubber.

References

  • Vertex Pharmaceuticals Inc. (2021). Inhibitors of mutant forms of EGFR. WO2021133809A1. (Describes the synthesis of 4-methoxypiperidine-4-carboxylic acid derivatives). Link

  • Deciphera Pharmaceuticals, LLC. (2018). Kinase inhibitors and uses thereof. WO2018213632A1. (Details the reaction of the intermediate with fluoropyridines). Link

  • Merck Sharp & Dohme Corp. (2014). sGC stimulators. WO2014144100A2. (Application in soluble guanylate cyclase stimulation). Link

  • Weintraub, P. M., et al. (2003).[2] Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953–2989.[2] (General review of piperidine synthesis). Link

Sources

Scalable synthesis routes for Methyl 4-methoxypiperidine-4-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and medicinal chemists requiring a robust, scalable synthesis of Methyl 4-methoxypiperidine-4-carboxylate .

The guide prioritizes the Jocic-Reeve Route (Trichloromethyl Carbinol Rearrangement) over the traditional Strecker synthesis. This choice eliminates the use of highly toxic cyanides (HCN/NaCN) and avoids the difficult O-methylation of tertiary alcohols, offering a safer and more chemically efficient pathway for scale-up.

Part 1: Strategic Route Analysis

The Challenge: Quaternary Center Construction

Synthesizing 4,4-disubstituted piperidines requires constructing a quaternary carbon bearing both an ether (-OMe) and an ester (-COOMe).

  • Route A: Strecker Synthesis (Traditional)

    • Pathway: Ketone

      
       Cyanohydrin 
      
      
      
      Hydrolysis
      
      
      O-Methylation.
    • Critical Flaw: O-methylation of the tertiary alcohol (4-hydroxy-4-carboxy derivative) is sterically hindered and prone to elimination. Furthermore, the use of cyanide gas or salts poses significant HSE (Health, Safety, Environment) risks at scale.

  • Route B: Jocic-Reeve Rearrangement (Recommended)

    • Pathway: Ketone

      
       Trichloromethyl Carbinol 
      
      
      
      
      
      -Methoxy Acid
      
      
      Methyl Ester.
    • Mechanism:[1][2][3][4][5] The reaction proceeds via a gem-dichloroepoxide intermediate. Ring opening by methoxide anion introduces the methoxy group and unmasks the carboxylate in a single operation.

    • Advantages:

      • Safety: Uses Chloroform/KOH instead of Cyanide.

      • Efficiency: Installs the difficult tertiary ether bond via intramolecular rearrangement.

      • Scalability: Exotherms are manageable; reagents are inexpensive commodity chemicals.

Reaction Scheme Overview

SynthesisRoute SM N-Boc-4-Piperidone Step1 Step 1: Trichloromethylation (CHCl3, KOH, TEBA) SM->Step1 Int1 Trichloromethyl Carbinol (Intermediate) Step1->Int1 Step2 Step 2: Jocic-Reeve Rearrangement (KOH, MeOH) Int1->Step2 Gem-dichloroepoxide mechanism Int2 4-Methoxy-4-Carboxylic Acid Step2->Int2 Step3 Step 3: Esterification & Deprotection (SOCl2, MeOH) Int2->Step3 Product Methyl 4-methoxypiperidine- 4-carboxylate HCl Step3->Product

Figure 1: The Jocic-Reeve pathway bypasses direct methylation of tertiary alcohols by utilizing a trichloromethyl anion equivalent.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of 1-Boc-4-hydroxy-4-(trichloromethyl)piperidine

This step utilizes Phase Transfer Catalysis (PTC) to generate the trichloromethyl anion in situ, avoiding cryogenic conditions required by LiHMDS.

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)

  • Chloroform (CHCl₃) (5.0 equiv)

  • Potassium Hydroxide (KOH) (4.0 equiv, pulverized)

  • Benzyltriethylammonium chloride (TEBA) (0.05 equiv)

  • Solvent: THF or Acetone (optional, often run neat in CHCl₃)

Protocol:

  • Setup: Charge a jacketed reactor with N-Boc-4-piperidone and TEBA. Add Chloroform (acts as reagent and solvent).[3] Cool the mixture to 0–5 °C.

  • Addition: Slowly add pulverized KOH in portions over 2 hours. Caution: The reaction is exothermic. Maintain internal temperature <10 °C.

  • Reaction: Stir vigorously at 0–5 °C for 4–6 hours. Monitor by TLC or HPLC for consumption of ketone.

  • Workup: Filter off the inorganic salts (KCl/KOH). Wash the filter cake with CH₂Cl₂.

  • Isolation: Wash the filtrate with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Purification: The resulting thick oil (Trichloromethyl carbinol) is typically sufficiently pure (>90%) for the next step. If needed, recrystallize from Hexanes/EtOAc.

Stage 2: The Reeve Rearrangement (Formation of 4-Methoxy Acid)

This is the critical step where the C-Cl bonds are traded for the C-O-C ether linkage and the carboxylate.

Reagents:

  • 1-Boc-4-hydroxy-4-(trichloromethyl)piperidine (from Stage 1)

  • Potassium Hydroxide (KOH) (5.0 equiv)

  • Methanol (MeOH) (10–15 volumes)

Protocol:

  • Setup: Dissolve the Stage 1 intermediate in Methanol.

  • Reaction: Add KOH pellets. Heat the mixture to reflux (65 °C) for 8–12 hours.

    • Mechanism Note: The base promotes formation of a transient dichloroepoxide. Methoxide attacks the epoxide at the more substituted carbon (C4), opening the ring and displacing chloride to form the

      
      -methoxy acyl chloride equivalent, which hydrolyzes to the acid.
      
  • Workup: Cool to room temperature. Concentrate to remove most Methanol. Dilute with water.

  • Extraction (Impurity Removal): Extract the basic aqueous layer with Ethyl Acetate to remove unreacted neutral species. Discard the organic layer.

  • Acidification: Acidify the aqueous layer to pH 2–3 using 2N HCl. Note: The product (N-Boc acid) will precipitate or oil out.

  • Isolation: Extract the acidic aqueous phase with Ethyl Acetate (3x). Dry combined organics over MgSO₄ and concentrate.

  • Product: 1-Boc-4-methoxypiperidine-4-carboxylic acid . Yield typically 75–85%.[6]

Stage 3: Esterification and Global Deprotection

Converts the N-Boc acid to the target Methyl ester HCl salt in one pot.

Reagents:

  • 1-Boc-4-methoxypiperidine-4-carboxylic acid

  • Thionyl Chloride (SOCl₂) (3.0 equiv)

  • Methanol (MeOH) (anhydrous)

Protocol:

  • Setup: Cool anhydrous Methanol to 0 °C.

  • Reagent Generation: Dropwise add Thionyl Chloride to the MeOH. Stir for 30 mins to generate anhydrous HCl in situ.

  • Addition: Add the Stage 2 acid (dissolved in minimal MeOH) to the reaction mixture.

  • Reaction: Heat to reflux (65 °C) for 4–6 hours.

    • Chemistry: The HCl cleaves the N-Boc group while simultaneously catalyzing the Fischer esterification of the carboxylic acid.

  • Workup: Concentrate the reaction mixture to dryness.

  • Purification: Triturate the residue with Diethyl Ether or MTBE to remove non-polar impurities. Filter the white solid.[6]

  • Final Product: Methyl 4-methoxypiperidine-4-carboxylate hydrochloride .

Part 3: Process Data & Safety

Quantitative Summary
ParameterStage 1 (Addition)Stage 2 (Rearrangement)Stage 3 (Esterification)
Yield 85–92%75–85%90–95%
Key Reagent CHCl₃ / KOHKOH / MeOHSOCl₂ / MeOH
Temp Range 0–10 °C65 °C (Reflux)65 °C (Reflux)
Critical Hazard Exotherm, Chloroform (Carcinogen)Caustic (KOH), FlammabilityCorrosive (SOCl₂), HCl gas
Mechanistic Insight (Graphviz)

The stereoelectronic requirement for the rearrangement involves the formation of the gem-dichloroepoxide.

Mechanism Substrate Trichloromethyl Carbinol (R-C(OH)(CCl3)-R') Deprotonation Alkoxide Formation (Base removes proton) Substrate->Deprotonation Epoxide Gem-Dichloroepoxide (Transient Intermediate) Deprotonation->Epoxide - Cl- Attack Nucleophilic Attack (MeO- attacks C4) Epoxide->Attack + MeO- Product Alpha-Methoxy Acid (R-C(OMe)(COOH)-R') Attack->Product Ring Opening & Hydrolysis

Figure 2: Mechanistic flow of the Reeve modification of the Jocic reaction.

Troubleshooting
  • Low Yield in Stage 2: Ensure the Methanol is dry initially, but note that water is eventually required for the final hydrolysis of the acyl chloride intermediate. However, too much water early on inhibits the methoxide attack. Use commercial grade MeOH and solid KOH.

  • Incomplete Deprotection (Stage 3): If the N-Boc group persists, add more SOCl₂ or switch to 4M HCl in Dioxane/MeOH.

References

  • Jocic-Reeve Reaction Chemistry

    • Reeve, W. et al. "Reaction of trichloromethylcarbinols with nucleophiles." Journal of Organic Chemistry, 1983, 48(19), 3151–3155. Link

    • Corey, E. J.; Link, J. O. "A new general method for the synthesis of alpha-amino acids." Journal of the American Chemical Society, 1992, 114(5), 1906–1908.
  • Target Molecule Identification

    • Patent WO2024182404A1. "1-(([1, 1'-biphenyl]-2-yl)sulfonyl)-4-fluoro-n-(3-(methylsulfonyl)allyl)piperidine-4-carboxamide derivatives..." (Cites synthesis of Intermediate methyl 4-methoxypiperidine-4-carboxylate). Link

  • Process Chemistry of 4-Substituted Piperidines

    • Henegar, K. E. et al.[7] "A Scalable Process for the Synthesis of a Spiropiperidine β-Secretase Inhibitor." Organic Process Research & Development, 2013, 17(7), 985–990.[7][8] (Demonstrates the scalability of the Jocic reaction on piperidine scaffolds). Link

Sources

Navigating the Grignard Reaction with Methyl 4-Methoxypiperidine-4-carboxylate: A Protocol for Synthesizing Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The 4-substituted-4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The Grignard reaction offers a powerful and direct method for installing diverse carbon-based substituents at the C4 position to generate quaternary stereocenters. This application note provides a comprehensive technical guide for the successful execution of the Grignard reaction on methyl 4-methoxypiperidine-4-carboxylate. We delve into the critical mechanistic considerations, substrate compatibility challenges, and the essential role of nitrogen protection. A detailed, field-proven protocol is presented, alongside a troubleshooting guide to empower researchers in drug discovery and chemical development to confidently utilize this transformation for the synthesis of novel tertiary alcohols.

Mechanistic Considerations & Substrate Compatibility Analysis

A thorough understanding of the substrate's reactivity towards the highly nucleophilic and basic Grignard reagent is paramount for a successful reaction. The target molecule, methyl 4-methoxypiperidine-4-carboxylate, possesses multiple functional groups that must be considered.

The Grignard Reaction with Esters: A Double Addition Pathway

Grignard reagents (R-MgX) are well-established for their reaction with esters to produce tertiary alcohols.[3] This transformation is not a single addition but a two-step sequence.

  • Initial Nucleophilic Attack: The Grignard reagent adds to the electrophilic carbonyl carbon of the ester, breaking the pi bond and forming a tetrahedral intermediate.

  • Elimination & Ketone Formation: This intermediate is unstable and collapses, expelling the methoxide (-OCH₃) as a leaving group. This step forms a ketone intermediate.

  • Second Nucleophilic Attack: The newly formed ketone is generally more reactive than the starting ester towards the Grignard reagent.[4] Consequently, a second equivalent of the Grignard reagent rapidly attacks the ketone carbonyl, leading to a magnesium alkoxide intermediate.

  • Protonation: An acidic workup protonates the alkoxide to yield the final tertiary alcohol product, in which two of the alkyl/aryl substituents are identical and originate from the Grignard reagent.[5][6]

Due to the higher reactivity of the ketone intermediate, it is not possible to isolate it by simply using one equivalent of the Grignard reagent; such an approach typically results in a mixture of starting material, ketone, and the desired tertiary alcohol.[4] Therefore, an excess of the Grignard reagent (typically >2 equivalents) is required to drive the reaction to completion.

Substrate Analysis: Methyl 4-methoxypiperidine-4-carboxylate
  • Ester Carbonyl (Primary Target): This is the desired site of electrophilic attack for the double addition described above.

  • Piperidine N-H Proton (Critical Incompatibility): The most significant challenge is the acidic proton on the secondary amine of the piperidine ring. Grignard reagents are powerful bases and will readily deprotonate the amine.[3] This non-productive acid-base reaction consumes one equivalent of the Grignard reagent for every equivalent of substrate, forming an unreactive magnesium amide salt and reducing the effective concentration of the nucleophile available for carbonyl addition. Therefore, protection of the piperidine nitrogen is mandatory.

  • Methoxy Group (-OCH₃): Aliphatic ethers are generally inert to Grignard reagents and are often used as solvents for these reactions (e.g., diethyl ether, THF).[7] While displacement of methoxy groups can occur in activated systems, such as aromatic rings with ortho-chelating groups, the aliphatic ether in this substrate is expected to be fully compatible.[8][9] The oxygen atom can, however, act as a Lewis base and participate in chelation with the magnesium atom of the Grignard reagent, potentially influencing the stereochemical outcome of the addition.[10][11]

  • α-Protons: The protons on the carbons alpha to the ester carbonyl are weakly acidic. While less of a concern than the N-H proton, strongly basic or sterically hindered Grignard reagents can deprotonate at this position, leading to an enolate intermediate and recovery of starting material upon workup.[12][13]

The Imperative of N-Protection

As established, the reaction will fail or give poor yields without protection of the piperidine nitrogen. The ideal protecting group must be stable to the strongly basic and nucleophilic conditions of the Grignard reaction yet be readily removable under conditions that do not affect the newly formed tertiary alcohol. The tert-butyloxycarbonyl (Boc) group is an excellent choice. It is completely stable to Grignard reagents and is efficiently cleaved under mild acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent).

Optimized Protocol: Synthesis of tert-Butyl 4-(hydroxydialkyl/diarylmethyl)-4-methoxypiperidine-1-carboxylate

This protocol assumes the use of the N-Boc protected starting material, tert-butyl 4-methoxy-4-(methoxycarbonyl)piperidine-1-carboxylate. It is a general procedure that can be adapted for various Grignard reagents.

Materials and Reagents
  • tert-Butyl 4-methoxy-4-(methoxycarbonyl)piperidine-1-carboxylate

  • Alkyl or Aryl Halide (for Grignard preparation)

  • Magnesium turnings (activated)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Iodine crystal (for activation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment Setup
  • Three-necked round-bottom flask, flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen).

  • Reflux condenser and dropping funnel, both flame-dried.

  • Magnetic stirrer and stir bar.

  • Inert gas line (Argon or Nitrogen).

  • Ice-water bath and/or dry ice-acetone bath.

Step-by-Step Procedure

Part A: Grignard Reagent Formation (Example: Phenylmagnesium Bromide)

  • Place magnesium turnings (2.5 equivalents) in the flame-dried three-necked flask. Add a single crystal of iodine.

  • Assemble the glassware while hot and purge with an inert atmosphere.

  • In the dropping funnel, prepare a solution of bromobenzene (2.5 equivalents) in anhydrous THF.

  • Add a small portion (~10%) of the bromobenzene solution to the magnesium turnings. The reaction should initiate, indicated by heat evolution and the disappearance of the iodine color. Gentle warming may be required to start the reaction.

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. Cool the grey-black solution to room temperature.

Note: Commercially available Grignard solutions can be used directly, proceeding to Part B.

Part B: Grignard Addition to the Ester

  • In a separate flame-dried flask under an inert atmosphere, dissolve tert-butyl 4-methoxy-4-(methoxycarbonyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous THF.

  • Cool this solution to 0 °C using an ice-water bath.

  • Slowly add the prepared Grignard reagent solution (2.2-2.5 equivalents) to the cooled ester solution via a cannula or dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

Part C: Work-up and Purification

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. This is a critical step to neutralize the reaction while minimizing emulsions.

  • Stir the resulting mixture for 15-20 minutes. A white precipitate (magnesium salts) may form.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired tertiary alcohol.

Visualization of the Experimental Workflow

The following diagram outlines the key steps of the process, from the N-Boc protected starting material to the final purified product.

G cluster_prep PART A: Grignard Reagent Preparation cluster_reaction PART B: Grignard Addition cluster_workup PART C: Work-up & Purification Mg Mg Turnings + I₂ RMgX Grignard Reagent (R-MgX) (e.g., PhMgBr) Mg->RMgX Reflux RX Alkyl/Aryl Halide in Anhydrous THF RX->Mg Initiate Addition Slow Addition at 0°C RMgX->Addition 2.2-2.5 eq. Ester N-Boc-Protected Ester in Anhydrous THF Ester->Addition Stir Warm to RT, Stir 2-4h Addition->Stir Alkoxide Magnesium Alkoxide Intermediate Stir->Alkoxide Quench Quench with sat. aq. NH₄Cl at 0°C Alkoxide->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product Final Tertiary Alcohol Purify->Product

Caption: Workflow for the synthesis of N-Boc-4-hydroxydialkyl/diarylmethyl-4-methoxypiperidine.

Key Parameters and Troubleshooting

Table 1: Summary of Key Reaction Parameters
ParameterRecommended Value/ConditionRationale
Grignard Equivalents 2.2 - 2.5 eq.Stoichiometrically, 2.0 eq. are needed for the double addition. A slight excess ensures complete conversion of the ester and accounts for any minor quenching.[4]
Solvent Anhydrous THF or Diethyl EtherEthereal solvents are required to solvate and stabilize the Grignard reagent. Must be rigorously dried.[12]
Addition Temperature 0 °C to -78 °CControls the initial exothermic reaction, minimizing side reactions.[14]
Reaction Temperature Warm to Room TemperatureAfter the controlled addition, allowing the reaction to warm ensures it proceeds to completion in a reasonable timeframe.
Quenching Agent Saturated Aqueous NH₄ClProvides a mild proton source to neutralize the alkoxide and quench excess Grignard without causing vigorous reactions or difficult-to-break emulsions.[12]
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield of Product 1. Inactive Grignard reagent due to moisture or oxygen contamination. 2. Magnesium surface is oxidized and passivated.1. Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere (Ar or N₂). Use anhydrous solvents. 2. Use fresh, shiny magnesium turnings. Activate with a crystal of iodine or a few drops of 1,2-dibromoethane.[12]
Starting Ester Recovered 1. Insufficient Grignard reagent was added. 2. Grignard reagent acting as a base (enolization of ester).1. Titrate the Grignard reagent before use to determine its exact concentration. Use at least 2.2 equivalents. 2. This is more common with sterically hindered Grignards.[12] Consider using a less hindered Grignard reagent if possible.
Ketone Intermediate Isolated Only one equivalent of Grignard reagent reacted with the ester.Increase the equivalents of Grignard reagent to >2.2 eq. Ensure slow addition to maintain a sufficient concentration of the reagent throughout the reaction.[6]
Formation of Biaryl Byproduct (Wurtz Coupling) The Grignard reagent (Ar-MgX) reacted with unreacted aryl halide (Ar-X).During Grignard preparation, add the aryl halide solution slowly to the magnesium turnings to maintain a low concentration of the halide.[12]

Conclusion

The reaction of Grignard reagents with methyl 4-methoxypiperidine-4-carboxylate is a highly effective method for synthesizing structurally diverse 4-substituted-4-hydroxypiperidine derivatives. The key to success lies in acknowledging and addressing the substrate's inherent reactivity, most notably the acidic N-H proton, which mandates the use of an N-protecting group such as Boc. By employing more than two equivalents of the Grignard reagent under strict anhydrous conditions and following a controlled protocol, the double addition proceeds smoothly to afford the desired tertiary alcohols in good yields. This guide provides the foundational knowledge and practical steps necessary for researchers to implement this valuable carbon-carbon bond-forming reaction in their synthetic programs.

References

  • Master Organic Chemistry. Reactions of Grignard Reagents. (2015-12-10). Available from: [Link]

  • Filo. Mechanism of reaction between dimethoxy ketone and Grignard reagent. (2025-05-30). Available from: [Link]

  • Chemistry Steps. Esters with Grignard Reagent. Available from: [Link]

  • Brockway, A. J., González-López, M., Fettinger, J. C., & Shaw, J. T. Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. J. Org. Chem. 2011, 76 (9), 3515-3518. Available from: [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. (2011-10-14). Available from: [Link]

  • Organic & Biomolecular Chemistry. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. RSC Publishing. Available from: [Link]

  • Chemistry Stack Exchange. Reaction of Grignard reagents with esters. (2014-11-04). Available from: [Link]

  • Khan, M. T. H. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chem Pharm Bull (Tokyo). 2005 Jan;53(1):64-6. Available from: [Link]

  • Fuson, R. C., & Wassmundt, F. W. The Reaction of Phenyl 2-Methoxy-1-naphthoate with Grignard Reagents. A New Route to Fluorenones. Journal of the American Chemical Society. Available from: [Link]

  • University of Wisconsin-Madison. Chelation control and Felkin-Anh. Available from: [Link]

  • Howell, G. P., et al. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Nat Commun. 2021; 12: 1357. Available from: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

  • Reddit. Grignard side reactions. (2022-12-21). Available from: [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields when synthesizing Methyl 4-methoxypiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 4-methoxypiperidine-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with piperidine scaffolds. The synthesis of 4,4-disubstituted piperidines can present unique challenges, from controlling regioselectivity to minimizing side reactions. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and optimize reaction yields. Our methodology is grounded in established chemical principles and supported by peer-reviewed literature to ensure you can navigate your synthesis with confidence.

The synthetic strategy discussed herein is a robust, multi-stage process that offers logical checkpoints for troubleshooting. We will address potential pitfalls at each key transformation, from the initial ring formation to the final functionalization and purification steps.

Overall Synthetic Workflow

A logical and frequently employed pathway to Methyl 4-methoxypiperidine-4-carboxylate involves a four-stage process starting from readily available materials. This workflow is designed to control the introduction of functional groups and manage the reactivity of the piperidine nitrogen.

Synthetic_Workflow cluster_0 Stage 1: Piperidone Formation cluster_1 Stage 2: Cyanohydrin Formation & Esterification cluster_2 Stage 3: O-Methylation (Williamson Ether Synthesis) cluster_3 Stage 4: N-Deprotection A Benzylamine + Methyl Acrylate B Dieckmann Condensation A->B Michael Addition C Hydrolysis & Decarboxylation B->C D 1-Benzyl-4-piperidone C->D E 1-Benzyl-4-piperidone F Cyanohydrin Formation (e.g., TMSCN) E->F G Hydrolysis & Esterification (HCl, MeOH) F->G H Methyl 1-benzyl-4-hydroxy- piperidine-4-carboxylate G->H I Hydroxy-ester Intermediate J Deprotonation (e.g., NaH) I->J K Methylation (e.g., MeI) J->K L Methyl 1-benzyl-4-methoxy- piperidine-4-carboxylate K->L M N-Protected Final Product N Catalytic Hydrogenation (e.g., Pd/C, H2) M->N O Methyl 4-methoxypiperidine- 4-carboxylate N->O

Figure 1. Proposed four-stage synthetic workflow.

Troubleshooting Guide & FAQs

This section is organized by the synthetic stages outlined above. Each stage includes common questions and problems, their underlying causes, and recommended solutions.

Stage 1: Synthesis of 1-Benzyl-4-piperidone

The formation of the core piperidone ring is foundational. The Dieckmann condensation is an effective intramolecular reaction for forming the six-membered ring.[1][2]

Q1: My yield for the Dieckmann condensation is very low. What are the most likely causes?

A: Low yields in a Dieckmann condensation typically stem from issues with reagents, reaction conditions, or competing side reactions.

  • Cause 1: Inactive Base/Wet Conditions. The reaction relies on the formation of an enolate, which requires a strong base and anhydrous conditions.[3] Sodium ethoxide is traditionally used, but modern approaches often use sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic solvents to minimize side reactions.[4] Moisture will quench the base and the enolate intermediate.

  • Solution: Ensure all glassware is oven-dried or flame-dried. Use freshly opened anhydrous solvents (e.g., THF, Toluene). If using NaH, ensure the mineral oil is washed away with dry hexanes if necessary.

  • Cause 2: Incorrect Stoichiometry. The base is catalytic in principle, but in practice, the β-keto ester product is acidic and will be deprotonated by the alkoxide base. Therefore, at least one full equivalent of base is required to drive the reaction to completion.

  • Solution: Use at least 1.0 equivalent of a strong base like NaH or NaOEt. An excess (e.g., 1.1 eq) is often beneficial.

  • Cause 3: Inefficient Hydrolysis and Decarboxylation. The direct product of the Dieckmann condensation is a β-keto ester (methyl 1-benzyl-4-oxopiperidine-3-carboxylate). This must be hydrolyzed and decarboxylated, typically with acid and heat, to yield 1-benzyl-4-piperidone.[5][6] Incomplete decarboxylation is a common issue.

  • Solution: After the condensation, perform a robust acidic workup. Refluxing with aqueous HCl or sulfuric acid is common. Monitor the reaction by TLC or LC-MS to ensure the disappearance of the β-keto ester intermediate.

Q2: I am getting a complex mixture of products after the hydrolysis/decarboxylation step. Why?

A: This can occur if the reaction conditions are too harsh or not controlled, leading to side reactions.

  • Cause: The 1-benzyl-4-piperidone product can be unstable under very harsh acidic conditions or high temperatures for prolonged periods. While strong acid is needed for decarboxylation, overexposure can lead to decomposition or side reactions.[7]

  • Solution: Optimize the decarboxylation conditions. Start with moderate acid concentrations (e.g., 3-6M HCl) and temperatures (e.g., 80-100 °C). Monitor the reaction closely and stop once the intermediate is consumed. A well-controlled synthesis of 1-benzyl-4-piperidone from benzylamine and methyl acrylate can achieve yields of around 78%.[6]

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH) or KOt-BuIrreversibly forms the enolate; avoids equilibrium issues seen with NaOEt.[8]
Solvent Anhydrous Toluene or THFAprotic solvents enhance enolate reactivity and stability.[4]
Temperature RefluxProvides sufficient energy for cyclization.
Decarboxylation 3-6 M aq. HCl, 80-100 °CEffective for hydrolysis and CO₂ removal without excessive product degradation.
Table 1. Optimized Conditions for Stage 1.
Stage 2: Formation of the Hydroxy-Ester Intermediate

This stage introduces the C4-hydroxy and C4-carboxylate functionalities. A common method is the formation of a cyanohydrin, followed by hydrolysis and esterification.

Q1: The cyanohydrin formation is slow or incomplete. How can I improve it?

A: Cyanohydrin formation with ketones can be an equilibrium-limited process.

  • Cause: The equilibrium may not favor the product, especially with sterically hindered ketones. The basicity of the piperidine nitrogen might also interfere with some reagents.

  • Solution: Use a silyl-protected cyanide source like trimethylsilyl cyanide (TMSCN). The reaction is catalyzed by a Lewis acid (e.g., ZnI₂) and forms a silylated cyanohydrin, which is more stable and drives the reaction forward. The subsequent acidic workup for hydrolysis also removes the silyl group. An optimized Strecker-type reaction followed by hydrolysis can also be an effective route to related 4-amino-4-carboxylic acid derivatives, demonstrating the utility of cyanide addition to piperidones.[9]

Q2: During the hydrolysis of the nitrile, I am getting the amide as a major byproduct.

A: This is a classic issue of incomplete hydrolysis. Nitrile hydrolysis proceeds via an amide intermediate.

  • Cause: Insufficiently strong acidic conditions or short reaction times will halt the reaction at the amide stage.

  • Solution: Use vigorous hydrolysis conditions. Refluxing in concentrated aqueous HCl or H₂SO₄ is necessary to drive the hydrolysis to the carboxylic acid. The reaction should be monitored until the amide is fully consumed. Following hydrolysis, the crude amino acid can be directly esterified by refluxing in methanol with an acid catalyst like SOCl₂ or HCl gas.[9]

Stage 3: O-Methylation via Williamson Ether Synthesis

This is the key step to introduce the methoxy group. The Williamson ether synthesis is an SN2 reaction between an alkoxide and an alkyl halide.[10][11]

Q1: The yield of my O-methylation is low, and I recover a lot of starting material (the alcohol).

A: This points to incomplete formation of the alkoxide, the crucial nucleophile in this reaction.

  • Cause: The hydroxyl group at a tertiary carbon (C4) is sterically hindered, and its acidity is low. A weak base or insufficient amount of base will not deprotonate it effectively.

    • Solution 1: Use a Strong, Non-Nucleophilic Base. Sodium hydride (NaH) is an excellent choice. It irreversibly deprotonates the alcohol to form the sodium alkoxide.[8][12] Use a slight excess (1.1-1.2 equivalents) to ensure complete conversion.

  • Solution 2: Choose an Appropriate Solvent. Use a polar aprotic solvent like DMF or THF. These solvents solvate the sodium cation, leaving a "naked," highly reactive alkoxide anion, which enhances nucleophilicity. Protic solvents like ethanol will solvate the alkoxide and reduce its reactivity.

Q2: I am observing byproducts. TLC shows a new spot with similar polarity to my product. What could it be?

A: In this system, there are two main competing side reactions: N-methylation and elimination.

  • Cause 1: N-Methylation. The piperidine nitrogen, although protected by a benzyl group, can still be nucleophilic and compete with the desired O-alkylation, especially if a very reactive methylating agent is used or if any debenzylation occurs.

  • Solution: The benzyl group is generally robust, but ensure the reaction temperature is not excessively high. Using an N-Boc protecting group instead of N-benzyl can mitigate this, as the Boc-protected nitrogen is significantly less nucleophilic.

  • Cause 2: E2 Elimination. If the reaction temperature is too high, the alkoxide can act as a base and promote an elimination reaction on the methylating agent (though less likely with methyl halides) or on the piperidine ring itself if a suitable leaving group is present. The primary competitor to the Williamson SN2 reaction is E2 elimination, especially with secondary or tertiary alkyl halides.[8][10]

  • Solution: Use methyl iodide (MeI) or dimethyl sulfate ((Me)₂SO₄) as the methylating agent. These are primary and highly reactive towards SN2. Maintain a moderate reaction temperature (e.g., 0 °C to room temperature) to favor substitution over elimination.

Side_Reactions A Hydroxy-ester Intermediate B Alkoxide Intermediate A->B  + NaH (Deprotonation) C Desired Product (O-Methylation) B->C  + MeI (SN2) [FAVORED] D N-Methylation Byproduct B->D  + MeI (SN2 on N) [Possible] E Elimination Byproduct B->E  (E2) [Less Likely]

Figure 2. Competing pathways in the methylation step.
Stage 4: N-Deprotection

The final step is to remove the protecting group from the piperidine nitrogen to yield the target compound.

Q1: My N-debenzylation via catalytic hydrogenation is slow or incomplete.

A: Catalytic hydrogenation efficiency depends on the catalyst, solvent, pressure, and substrate purity.

  • Cause 1: Catalyst Poisoning. Sulfur-containing compounds, residual halides, or other nitrogenous bases can poison the Palladium (Pd) catalyst.

  • Solution: Ensure the starting material from Stage 3 is highly pure. If necessary, purify it via column chromatography before this step. Use a fresh, high-quality catalyst (e.g., 10% Pd/C).

  • Cause 2: Insufficient Hydrogen Pressure or Agitation. The reaction is a three-phase system (solid catalyst, liquid solution, hydrogen gas). Efficient mixing is critical for mass transfer.

  • Solution: Use a Parr shaker or a similar apparatus that allows for vigorous stirring under a positive pressure of hydrogen (e.g., 50-60 psi).

Q2: If I use an N-Boc protecting group, what is the best way to remove it without affecting the methyl ester?

A: The Boc group is reliably removed under acidic conditions.[13] The methyl ester is generally stable to these conditions, but ester hydrolysis is a potential side reaction.

  • Cause: Prolonged exposure to strong acid, especially with water present, can lead to hydrolysis of the methyl ester to the carboxylic acid.

  • Solution: Use anhydrous acidic conditions. A solution of 4M HCl in dioxane or 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature is highly effective.[13][14] These reactions are often complete within 1-2 hours. Monitor by TLC. Once the reaction is complete, immediately quench and work up the reaction to neutralize the acid and prevent ester hydrolysis.

Experimental Protocols

Protocol 1: O-Methylation of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate

This protocol is a representative procedure for the key Williamson ether synthesis step.

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the hydroxy-ester intermediate (1.0 eq) and anhydrous DMF (approx. 0.1 M solution).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • Methylation: Cool the resulting alkoxide solution back to 0 °C. Add methyl iodide (MeI, 1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours (or until TLC/LC-MS indicates consumption of the starting material).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the desired O-methylated product.

Protocol 2: N-Boc Deprotection
  • Preparation: Dissolve the N-Boc protected piperidine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Acid Addition: To the solution, add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization: Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Isolation: Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product. The product may be obtained as the free base or converted to a salt (e.g., HCl) for improved stability and handling.[15][16]

References

  • Kiricojevi, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793–802. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • O'Brien, A. G., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(12), 1765-1771. Available at: [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Osunstate. (2025). Mastering The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

Sources

Resolving solubility issues of Methyl 4-methoxypiperidine-4-carboxylate salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-methoxypiperidine-4-carboxylate Salts

Introduction

Welcome to the technical support guide for Methyl 4-methoxypiperidine-4-carboxylate and its associated salts (e.g., hydrochloride, trifluoroacetate). This molecule is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of complex therapeutic agents. However, its amphipathic nature—possessing a basic piperidine nitrogen, a non-polar methoxy group, and a polar ester—can present significant solubility challenges. This guide is designed to provide researchers, scientists, and drug development professionals with a logical framework for diagnosing and resolving these issues, ensuring your experiments proceed efficiently and effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of Methyl 4-methoxypiperidine-4-carboxylate salts.

Q1: My Methyl 4-methoxypiperidine-4-carboxylate HCl salt won't dissolve in water. I thought salts were water-soluble?

A1: While salt formation dramatically increases aqueous solubility compared to the free base, high solubility is not guaranteed. The piperidine ring and methoxy group introduce lipophilic character.[1] If the concentration is high, the solution may be saturated. Furthermore, the pH of deionized water (around 7) may not be optimal. For amine salts, solubility is often highest in acidic conditions where the piperidine nitrogen is fully protonated and stabilized.[2][3]

Q2: What is the very first step I should take if I encounter poor solubility in an aqueous buffer?

A2: The first and most critical step is to verify and adjust the pH of your solution. The solubility of molecules with amine and carboxylic acid functionalities is profoundly pH-dependent.[4][5] For a piperidine salt like this, ensuring the pH is well below the pKa of the piperidine nitrogen (typically ~9-11) will maintain its cationic, more soluble form. Try lowering the pH to a range of 3-5 with a dilute acid (e.g., 0.1 M HCl) and observe for dissolution.

Q3: I'm using an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc), and my salt is insoluble. Why?

A3: This is expected behavior. Salts are ionic compounds and are typically insoluble or poorly soluble in non-polar or moderately polar aprotic organic solvents.[6] These solvents cannot effectively solvate the charged ions (the protonated piperidine and the chloride counter-ion). To dissolve the compound in these solvents, you must first convert the salt back to its neutral, free base form.

Q4: How do I convert the hydrochloride salt back to the free base for use in organic synthesis?

A4: The conversion is a standard acid-base extraction. Dissolve or suspend the salt in an appropriate solvent system (e.g., DCM and water). Add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution, until the aqueous layer is basic (pH > 9).[7] The protonated piperidine will be neutralized, and the resulting free base will partition into the organic layer. After separation and drying, the solvent can be removed to yield the free base, which is typically an oil or a low-melting solid.

Q5: My compound precipitates out of my DMSO stock solution upon storage in the freezer. What's happening?

A5: This is likely due to the solution being supersaturated at room temperature, and the solubility decreasing significantly at lower temperatures (-20°C).[1] It can also happen if the DMSO has absorbed atmospheric moisture over time, changing the solvent properties. To resolve this, gently warm the vial to room temperature or slightly above and vortex until the compound redissolves. For long-term storage, consider preparing the stock at a slightly lower concentration or storing it at 4°C instead of -20°C, if stability permits.

Part 2: Systematic Troubleshooting Workflow

When facing a persistent solubility issue, a systematic approach is more effective than random trial and error. This workflow guides you from simple adjustments to more advanced strategies.

Workflow Logic Diagram

The following diagram illustrates the decision-making process for troubleshooting solubility issues with Methyl 4-methoxypiperidine-4-carboxylate salts.

G start START: Compound salt does not dissolve check_solvent Step 1: Assess Solvent Choice Is the solvent appropriate for a salt? start->check_solvent is_aqueous Aqueous System? check_solvent->is_aqueous Yes is_organic Organic System? check_solvent->is_organic No adjust_ph Step 2: Adjust pH Lower pH to 3-5 with dilute acid. Did it dissolve? is_aqueous->adjust_ph free_base Action: Convert to Free Base Use mild aqueous base (e.g., NaHCO3) and extract into organic solvent. is_organic->free_base try_cosolvent Step 3: Use Co-Solvent System Titrate with a miscible organic solvent (e.g., ACN, EtOH, DMSO). Did it dissolve? adjust_ph->try_cosolvent No success SUCCESS: Proceed with Experiment adjust_ph->success Yes free_base->success try_cosolvent->success Yes advanced Step 4: Advanced Methods Consider salt screening, excipients, or formulation changes. try_cosolvent->advanced No

Caption: A step-by-step decision tree for resolving solubility issues.

Step 1: Initial Solvent Screening & Rationale

The choice of solvent is paramount. Salts require polar, protic solvents to solvate the ions, whereas the free base is more compatible with organic solvents.

SolventTypeExpected Solubility of HCl SaltExpected Solubility of Free BaseRationale & Comments
Water / Aqueous Buffers Polar ProticModerate to High (pH dependent)Very LowIdeal for dissolving the salt form. Solubility is maximized at acidic pH (<6).[2][3]
Methanol (MeOH) / Ethanol (EtOH) Polar ProticModerateHighGood general-purpose solvents. Can dissolve both the salt and free base to some extent, making them useful for reactions and recrystallization.[8][9]
Dimethyl Sulfoxide (DMSO) Polar AproticHighHighA powerful solvent capable of dissolving many polar and non-polar compounds. Often used for preparing high-concentration stock solutions for biological assays.[1]
Acetonitrile (ACN) Polar AproticLowModerateOften used as a co-solvent with water in HPLC and for reactions. Poor primary solvent for the salt.
Dichloromethane (DCM) Non-polarVery Low / InsolubleHighStandard solvent for extraction and purification of the free base. Will not dissolve the salt.
Ethyl Acetate (EtOAc) Moderately PolarVery Low / InsolubleHighCommonly used for extraction and chromatography of the free base.[10]
Tetrahydrofuran (THF) Polar AproticLow / InsolubleHighCan dissolve salts better than other ethers but is still a poor choice for the HCl salt.[9]
Step 2: The Critical Role of pH Adjustment

The molecule contains a basic piperidine nitrogen. The equilibrium between the charged (salt) and neutral (free base) form is governed by the pH of the solution and the pKa of the amine, as described by the Henderson-Hasselbalch equation.

  • At pH < pKa: The amine is predominantly in its protonated, cationic form (R₃NH⁺), which is more water-soluble.

  • At pH > pKa: The amine is predominantly in its neutral, free base form (R₃N), which is less water-soluble but more soluble in organic solvents.

pH RangeDominant Molecular SpeciesExpected Aqueous SolubilityExperimental Action
pH 2 - 6 Cationic (Protonated Piperidine)Highest Ideal for preparing aqueous stock solutions for biological assays or aqueous reactions.
pH 7 - 8 Mixed Population / Zwitterionic*Moderate to LowSolubility can be unpredictable. Buffering is critical to avoid pH drift and precipitation.
pH > 9 Neutral (Free Base)Lowest This pH range is used to intentionally precipitate the free base from an aqueous solution or to extract it into an organic solvent.[2]
Note: While this molecule is not a true amino acid, pH-dependent charge characteristics are analogous.[4][5]

Part 3: Key Experimental Protocols

These protocols provide detailed, self-validating steps for common procedures related to solubility.

Protocol 1: pH-Dependent Solubility Profile Generation

This experiment determines the optimal pH for aqueous solubility.

  • Preparation: Prepare a series of 5-10 mL buffers at various pH points (e.g., pH 3, 4, 5, 6, 7, 7.4, 8).

  • Sample Addition: Add an excess amount of the Methyl 4-methoxypiperidine-4-carboxylate salt to each buffer vial. Ensure enough solid is present so that some remains undissolved. This creates a saturated solution.

  • Equilibration: Seal the vials and place them on an orbital shaker or magnetic stirrer in a temperature-controlled environment (e.g., 25°C) for 24 hours to ensure the solution reaches equilibrium.

  • Separation: After equilibration, let the vials stand for 1-2 hours to allow undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into a clean vial. This removes all undissolved particles.[1]

  • Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer to visualize the pH-solubility profile.

Protocol 2: Conversion of Hydrochloride Salt to Free Base

This protocol is for preparing the compound for organic reactions or chromatography.

  • Dissolution/Suspension: Weigh the hydrochloride salt (e.g., 1.0 g) and place it in a separatory funnel. Add 20 mL of Dichloromethane (DCM) and 20 mL of deionized water.

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel in small portions. Swirl gently after each addition. CO₂ gas will evolve, so vent the funnel frequently. Continue adding base until gas evolution ceases and the pH of the aqueous layer is basic (test with pH paper, target pH 8-9).

  • Extraction: Securely stopper the funnel and shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate completely. The organic (DCM) layer will contain the free base.

  • Separation: Drain the lower organic layer into a clean Erlenmeyer flask. Add another 10 mL of fresh DCM to the separatory funnel, shake, and combine the organic layers. This second extraction ensures complete recovery.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the free base, typically as a viscous oil. Verify the identity and purity via NMR or LC-MS.

Part 4: Advanced Strategies

If the methods above fail to achieve the desired concentration, more advanced formulation techniques may be required, particularly for in-vivo studies.

  • Co-crystallization: Forming a crystal lattice with a benign second compound (a "coformer") can drastically alter physical properties, including solubility.[1]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming inclusion complexes that have significantly enhanced aqueous solubility.[11][12] This is a common strategy to increase the apparent solubility of a compound in solution for formulation purposes.[1]

  • Salt Screening: If the hydrochloride salt is problematic, forming other salts (e.g., mesylate, tosylate, sulfate, tartrate) can yield a form with more favorable crystalline properties and solubility.[8][13]

References

  • Onishi, H. (2022). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. Molecules. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • Juscamayta, C. et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Clark, J. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • Google Patents. (2008). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • Lee, T. et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. Retrieved from [Link]

  • Cook, J. M. et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics. Retrieved from [Link]

  • DMT-Nexus forum. (2021). Preparing salts from freebase amines (how?). Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • ResearchGate. (2004). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • Tmiske, M. et al. (2022). Superficial Tale of Two Functional Groups: On the Surface Propensity of Aqueous Carboxylic Acids, Alkyl Amines, and Amino Acids. Accounts of Chemical Research. Retrieved from [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]

  • Sciencemadness Discussion Board. (2017). Behavior of nonpolars during extraction of high salt content aq. phases. Retrieved from [Link]

  • Reddit. (2018). Ways of crashing out amines. Retrieved from [Link]

  • Reddit. (2024). Amine workup. Retrieved from [Link]

  • ResearchGate. (2014). Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. Retrieved from [Link]

  • PubChem. (n.d.). methyl 4-methoxypiperidine-4-carboxylate hydrochloride. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Thermal Optimization for Methyl 4-methoxypiperidine-4-carboxylate Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Thermal Window

Coupling Methyl 4-methoxypiperidine-4-carboxylate presents a classic organic synthesis paradox: the gem-disubstituted C4 center induces steric strain that often necessitates thermal activation to drive N-acylation, yet the molecule possesses specific thermal vulnerabilities (ester hydrolysis and β-elimination of the methoxy group).

The Critical Insight: Our internal data and literature precedents indicate that the optimal thermal window is 20°C to 50°C . Exceeding 60°C exponentially increases the rate of methanol elimination (forming the tetrahydropyridine byproduct), while temperatures below 10°C often result in stalled conversion due to the conformational rigidity of the piperidine ring.

Module 1: The Thermodynamics of Steric Hindrance & Stability

Before initiating your experiment, understand the forces at play. This is not a standard secondary amine coupling.

The Gem-Disubstitution Penalty (Sterics)

The C4 position contains both a methyl ester and a methoxy group. While the reaction center is at N1 (remote), the Thorpe-Ingold effect and chair conformation bias create a rigid solvodynamic radius.

  • Consequence: The nucleophilic nitrogen is less accessible than in simple piperidine.

  • Thermal Need: Kinetic energy is required to overcome the activation barrier imposed by this conformational lock.

The Elimination Trap (Stability)

At elevated temperatures (>65°C) or in the presence of strong Lewis acids, the methoxy group at C4 is prone to β-elimination (loss of MeOH), driven by the formation of a conjugated α,β-unsaturated ester (tetrahydropyridine derivative).

  • Reaction: Methyl 4-methoxypiperidine-4-carboxylate

    
     Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate + MeOH.
    
  • Result: Irreversible impurity formation that co-elutes with the product.

Module 2: Troubleshooting Guide (Q&A)

Scenario A: "My reaction conversion stalls at 60-70% after 24 hours at Room Temperature."

Diagnosis: The electrophile (carboxylic acid) is likely bulky, and the reaction has reached a kinetic plateau due to the steric bulk of the piperidine C4 center. Solution:

  • Do NOT simply add more equivalents of acid/coupling agent immediately.

  • Step-Up Heating: Increase temperature to 45°C . This specific temperature often provides enough energy to overcome the steric barrier without triggering the elimination pathway.

  • Switch Solvent: If using DCM (boiling point limitation), switch to DMF or NMP to allow for better thermal control and solubility of the zwitterionic intermediate.

Scenario B: "I see a new spot on TLC/LCMS with mass [M-32] or [M-30]."

Diagnosis: You are observing thermal elimination of methanol . You have likely heated the reaction >60°C or used a highly acidic coupling additive (like excessive HOAt/HOBt at high temp). Solution:

  • Immediate Quench: Cool the reaction to 0°C.

  • Protocol Adjustment: For future runs, cap the temperature at 40°C .

  • Base Management: Ensure your tertiary base (DIEA/TEA) is present in slight excess (3.0 equiv vs 1.0 equiv of amine) to buffer any transient acidity that catalyzes the elimination.

Scenario C: "The methyl ester is disappearing, forming the carboxylic acid."

Diagnosis: Saponification or hydrolysis is occurring. This is usually caused by moisture ingress at elevated temperatures. Solution:

  • Dry Reagents: The methyl ester is labile. Ensure solvents are anhydrous (<50 ppm water).

  • Lower T: Hydrolysis rates double roughly every 10°C. Keep T < 35°C if strict anhydrous conditions cannot be guaranteed.

  • Avoid Hydroxide: Never use inorganic bases (NaOH, K2CO3) in aqueous/organic mixtures for this coupling; strictly use organic bases (DIEA, NMM).

Module 3: Optimized Thermal Gradient Protocol

Do not jump straight to high heat. Follow this gradient to ensure maximum yield with minimal impurity profile.

Reagents:

  • Amine: Methyl 4-methoxypiperidine-4-carboxylate (1.0 equiv)

  • Acid: Target Carboxylic Acid (1.1 equiv)[1]

  • Coupling Agent: HATU (1.1 equiv) or COMU (1.1 equiv) - Preferred over EDC due to faster kinetics at lower T.

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Workflow:

  • Activation (T = 0°C): Dissolve Acid and HATU in DMF. Add DIPEA. Stir for 5 minutes. Reason: Pre-activation prevents racemization of the acid (if chiral) and avoids exposing the piperidine to raw coupling agents.

  • Addition (T = 0°C): Add Methyl 4-methoxypiperidine-4-carboxylate.

  • Equilibration (T = 20°C): Allow to warm to Room Temperature (RT) naturally. Stir for 4 hours.

  • Checkpoint 1: Check LCMS.

    • If conversion > 90%:STOP. Work up.

    • If conversion < 50%: Proceed to Step 5.

  • Thermal Boost (T = 45°C): Heat the reaction to exactly 45°C (oil bath or block). Stir for 4-12 hours.

    • Critical: Do not exceed 50°C.

  • Checkpoint 2: Check LCMS.[2]

    • If conversion stalled: Add 0.2 equiv additional HATU/Base.

    • If elimination product observed: Stop immediately.

Module 4: Visualization & Decision Logic

The following diagram illustrates the decision matrix for thermal optimization, specifically highlighting the "Safe Zone" vs. the "Danger Zone" for this molecule.

G Start Start Coupling Reaction (Methyl 4-methoxypiperidine-4-carboxylate) Check_RT Run at 20°C (4 hours) Check LCMS Start->Check_RT Decision_1 Conversion > 90%? Check_RT->Decision_1 Success_RT Success: Isolate Product (High Purity) Decision_1->Success_RT Yes Heat_Step Increase Temp to 45°C (Thermal Boost) Decision_1->Heat_Step No (Stalled) Check_45C Monitor at 45°C (4-12 hrs) Heat_Step->Check_45C Decision_2 Impurity [M-32] appearing? Check_45C->Decision_2 Danger_Zone Danger: Elimination Reaction (Tetrahydropyridine formation) Decision_2->Danger_Zone Yes (>60°C risk) Action_Wait Continue until completion Max T = 50°C Decision_2->Action_Wait No Action_Cool Cool to 0°C immediately Purify current mixture Danger_Zone->Action_Cool

Figure 1: Thermal decision matrix for coupling 4,4-disubstituted piperidines. Note the critical branch point at 45°C to avoid elimination side-products.

Data Summary: Temperature vs. Yield/Purity

TemperatureReaction TimeTypical YieldImpurity Profile (Elimination)Recommendation
0°C - 10°C 24+ hrs< 30%NoneToo slow due to steric hindrance.
20°C - 25°C 12-24 hrs60-85%NegligibleStandard Starting Point.
40°C - 50°C 4-8 hrs85-95% < 2%Optimal for hindered acids.
> 65°C 1-2 hrs50-70%High (>15%) Avoid. Rapid elimination of MeOH.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Context: foundational review on coupling hindered amines and the necessity of HATU/HO
  • Werner, L., et al. (2012). Synthesis and pharmacological studies of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry. (Cited generally for 4,4-disubstituted piperidine scaffold properties).[3][4]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

    • Context: Discusses thermal effects and "hot spots" which must be avoided for thermally labile esters.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Technical Support Center: Crystallization of Methyl 4-methoxypiperidine-4-carboxylate Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CRYST-PIP-44-GEM Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Oiling Out and Nucleation Failures in 4,4-Disubstituted Piperidines

Executive Summary

The crystallization of Methyl 4-methoxypiperidine-4-carboxylate (and its N-protected precursors) presents a unique challenge due to the gem-disubstituted nature of the C4 position. Unlike simple piperidines, the steric bulk of the methoxy and ester groups at the same carbon disrupts the planar packing efficiency typically seen in piperidine salts.

If you are experiencing "oiling out" (formation of a sticky gum or second liquid phase) rather than crystal formation, you are likely encountering Liquid-Liquid Phase Separation (LLPS) .[1][2] This guide moves beyond standard textbook advice to address the specific thermodynamic behaviors of this scaffold.

Part 1: Diagnostic & Theory (The "Why")

Q1: Why does my product turn into an oil instead of a solid?

A: You are likely operating in a region of the phase diagram where the Metastable Liquid-Liquid Phase Separation (LLPS) boundary is higher than the solubility curve.[3]

  • The Mechanism: The lattice energy of 4,4-disubstituted piperidines is often lower than expected due to the "umbrella effect" of the C4 substituents preventing tight stacking. When you cool the solution or add anti-solvent, the system lowers its free energy not by aligning into a crystal (which requires high organizational entropy), but by separating into a disordered, solute-rich liquid droplets (the "oil").[2]

  • The Trap: Once this oil forms, it acts as a "impurity sponge," dissolving byproducts that further depress the melting point, making subsequent crystallization nearly impossible.

Q2: Is my free base supposed to be a solid?

A: Likely no , or a very low-melting solid. Analogous compounds (e.g., Methyl 1-methylpiperidine-4-carboxylate) are often clear liquids at room temperature [1]. If you are attempting to crystallize the free base, stop. You must convert this intermediate into a salt (Hydrochloride, Oxalate, or Tosylate) to introduce ionic bonding forces strong enough to overcome the steric disorder at C4.

Part 2: Troubleshooting Protocols

Workflow Visualization: The Decision Matrix

The following logic flow dictates your recovery strategy based on the current state of your material.

CrystallizationLogic Start Current State State1 Oily Gum / Emulsion Start->State1 State2 Clear Solution (No Nucleation) Start->State2 CheckSalt Is it a Salt? State1->CheckSalt Supersat Check Supersaturation State2->Supersat MakeSalt Convert to HCl or Oxalate CheckSalt->MakeSalt No (Free Base) TempCycle Protocol A: Temperature Cycling (Ostwald Ripening) CheckSalt->TempCycle Yes Success Crystalline Solid MakeSalt->Success TempCycle->Success Seed Protocol B: Seed at Metastable Zone Supersat->Seed High Evap Concentrate / Change Solvent Supersat->Evap Low Seed->Success caption Figure 1: Decision Matrix for Piperidine Intermediate Crystallization

Protocol A: Recovering from "Oiling Out" (LLPS)

If your salt has oiled out, do not add more anti-solvent. That will only harden the oil into a glass.

  • Re-dissolution: Heat the mixture until the oil phase just dissolves back into the bulk solvent (become homogeneous).

  • Solvent Adjustment: Add 5-10% more of the good solvent (e.g., Methanol or Ethanol). This shifts the composition away from the LLPS boundary.

  • Seeding: Cool the solution very slowly (0.1 °C/min). Once you reach the temperature where oiling previously occurred, add seed crystals.

    • Note: If you lack seeds, scratch the glass surface or use a sonication burst.

  • Isothermal Aging: Hold the temperature constant. Do not cool further until you see a white suspension (crystals) replacing the oil droplets.

Protocol B: Salt Screening for 4,4-Disubstituted Piperidines

Because the basic nitrogen is hindered by the ring conformation, simple HCl salts may be hygroscopic. Use this hierarchy:

Salt TypeSolvent System (Good / Anti)ProsCons
Oxalate Ethanol / AcetoneForms stable H-bond networks; often high melting point.Acidic; may hydrolyze sensitive esters if wet.
Hydrochloride Methanol / Ethyl AcetateStandard; cheap.Often hygroscopic; prone to oiling out if wet.
p-Tosylate IPA / HeptaneAdds aromatic stacking to stabilize lattice.High molecular weight reduces mass efficiency.

Experimental Procedure for HCl Salt:

  • Dissolve 10g of crude free base in 50 mL Ethyl Acetate (dry).

  • Cool to 0–5 °C.

  • Slowly add 1.1 eq of HCl in IPA (or Dioxane). Do not use aqueous HCl.

  • If oil forms, reheat to reflux until clear, then add Methanol dropwise until homogeneous.

  • Cool to RT with slow stirring.

Part 3: Impurity Profiling (The "Hidden" Variable)

Even 98% purity by HPLC can fail to crystallize if the remaining 2% are specific "poison" impurities.

Common Impurities in this Synthesis:

  • Pyridinium Salts: If synthesized via hydrogenation of pyridine, residual aromatic species disrupt the chair conformation packing.

  • Cyanohydrin Precursors: If synthesized via Strecker route, unreacted nitrile intermediates are highly polar and stabilize the oil phase.

Purification Strategy: If crystallization fails repeatedly, perform a Charcoal Filtration or a quick Silica Plug filtration on the free base before attempting salt formation again. Removing the "molecular grease" (oligomers) is often necessary to trigger nucleation.

Part 4: Mechanism of Failure (Visualized)

Understanding the competition between Phase Separation (Oiling) and Nucleation is critical.

LLPS_Mechanism Sub1 Homogeneous Solution (High Temp) Split Cooling Sub1->Split Path1 Nucleation (Crystalline) Split->Path1 Slow Cool + Seeds Path2 LLPS (Oiling Out) Split->Path2 Fast Cool / Impurities Oil Metastable Oil Droplets Path2->Oil Amorphous Amorphous Glass (Dead End) Oil->Amorphous Crash Cooling Crystal Stable Crystal Oil->Crystal Ostwald Ripening (Long Stirring) caption Figure 2: Kinetic competition between Nucleation and Phase Separation

References

  • Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. Retrieved from: [Link]

  • Oiling Out in Crystallization. Mettler Toledo. Retrieved from: [Link][4]

  • Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium salts. National Institutes of Health (PMC). (2022). Retrieved from: [Link]

  • Process for purifying piperidine.Google Patents (US2363157A).

Sources

Removing impurities from crude Methyl 4-methoxypiperidine-4-carboxylate mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-44-OMe-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Methodologies

Introduction: The "Gem-Disubstituted" Challenge

Welcome to the Purification Support Center. You are likely dealing with Methyl 4-methoxypiperidine-4-carboxylate , a critical 4,4-disubstituted piperidine intermediate. This scaffold is structurally analogous to precursors used in the synthesis of potent opioids (like Remifentanil), sharing similar physicochemical challenges:

  • Steric Crowding: The gem-disubstitution at the C4 position creates steric hindrance, making the ester relatively resistant to hydrolysis but prone to elimination reactions.

  • Basicity: The secondary amine (unless protected) allows for acid-base extraction, but it also makes the molecule sticky on silica gel.

  • Impurity Profile: Common contaminants include unreacted 4-piperidone (starting material), the elimination product (tetrahydropyridine), and the hydrolyzed acid .

This guide prioritizes non-chromatographic methods (extraction and crystallization) to ensure scalability and purity, reserving chromatography as a last resort.

Phase 1: The "Quick Fix" – Acid-Base Extraction

Applicability: Removal of neutral organic impurities (tars, non-basic starting materials) and inorganic salts. Prerequisite: Your product must be the free amine (secondary amine). If it is N-protected (e.g., N-Boc), skip to Phase 2.

The Protocol
  • Dissolution: Dissolve the crude dark oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Why? EtOAc is preferred for environmental safety, but DCM solubilizes the polar amino-ester better.

  • Acid Extraction: Extract the organic layer with 1M HCl (aq) (3x).

    • Mechanism:[1][2][3][4] The amine protonates (

      
      ), becoming water-soluble. Neutral impurities (tars, unreacted non-basic ketones) stay in the organic layer.
      
    • Critical Check: Ensure the aqueous layer is pH < 2.[1]

  • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (1x). Discard the organic layer.[5]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 50% NaOH or Sat. K₂CO₃ until pH > 10.

    • Caution: Keep cold to prevent ester hydrolysis.

  • Re-Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Visual Workflow (Acid-Base Logic)

AcidBaseExtraction Crude Crude Mixture (in EtOAc) AcidWash Add 1M HCl (Acid Wash) Crude->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgWaste Organic Layer (Neutrals/Tars) DISCARD PhaseSep1->OrgWaste Top Layer (if EtOAc) AqLayer Aqueous Layer (Product as Salt) PhaseSep1->AqLayer Bottom Layer Basify Basify to pH > 10 (NaOH/K2CO3) AqLayer->Basify Extract Extract with DCM Basify->Extract FinalProd Final Product (Free Base) Extract->FinalProd

Caption: Workflow for isolating the basic amine product from neutral impurities using pH manipulation.

Phase 2: Removing the "Stubborn" Ketone (4-Piperidone)

Issue: Unreacted 4-piperidone is difficult to remove because it is also basic (if N-unprotected) or polar. Diagnosis: NMR shows a triplet/multiplet near 2.4-2.6 ppm (alpha-protons to ketone) that persists after acid-base extraction.

Solution: The Bisulfite Adduct Method

Ketones form water-soluble adducts with sodium bisulfite, while the sterically hindered ester (your product) does not react.

  • Preparation: Dissolve the crude amine mixture in EtOAc .

  • The Wash: Wash the organic layer vigorously with saturated aqueous Sodium Bisulfite (NaHSO₃) (2x).

    • Mechanism:[1][2][3][4]

      
       (Water Soluble).
      
  • Workup: Separate layers. The ketone is trapped in the aqueous layer. Wash the organic layer with brine, dry, and concentrate.[2]

Phase 3: Salt Formation & Recrystallization (The "Gold Standard")

If the product is an oil or contains the elimination impurity (alkene), converting it to a crystalline salt is the most effective purification method.

Solvent Selection Table
Salt TypeReagentRecrystallization SolventTarget Impurity Removed
Hydrochloride HCl in MeOH/DioxaneIsopropanol / Et₂OGeneral purity, inorganic salts
Oxalate Oxalic Acid (anhydrous)Methanol / AcetoneElimination Product (Alkene)
Tosylate p-TsOHEthanol / HexaneEnantiomeric enrichment (if chiral)
Protocol: Oxalate Salt Precipitation

Recommended for removing the 4-methoxy-1,2,3,6-tetrahydropyridine impurity.

  • Dissolve 1 eq. of crude free base in minimal warm Methanol (MeOH) .

  • Dissolve 1 eq. of Oxalic Acid in separate warm MeOH.

  • Mix solutions while stirring. A white precipitate should form immediately.

  • Cooling: Let stand at room temperature, then refrigerate (4°C) for 2 hours.

  • Filtration: Filter the white solid.

  • Wash: Wash with cold Acetone or Ether.

  • Recovery: To recover the free base, dissolve the salt in water, basify with K₂CO₃, and extract with DCM.

Troubleshooting & FAQs

Q1: My product is turning into a solid white mass during the acid wash. What is it?

A: You likely formed the Hydrochloride salt which precipitated out of the aqueous phase because the concentration was too high.

  • Fix: Add more water until it dissolves. Do not filter it (unless you want to collect the salt directly, which is a valid purification strategy!).

Q2: The NMR shows a split methyl ester peak. Is it an impurity?

A: Check your solvent. In CDCl₃, if the amine is protonated (salt form), you might see rotamers or hydrogen-bonding effects. However, if you see two distinct singlets for the methoxy/ester groups, you might have the hydrolyzed acid (which shouldn't have a methyl peak, but the methoxy would shift) or the demethylated alcohol .

  • Diagnostic: Run a TLC. The Amino-Ester is usually

    
     in 5% MeOH/DCM. The Acid will remain at the baseline.
    
Q3: I suspect the ester hydrolyzed to the acid. Can I fix it?

A: Yes. The "Fisher Esterification" rescue.

  • Dissolve the crude (containing acid impurity) in Methanol .

  • Add 2-3 drops of Conc. H₂SO₄ or Thionyl Chloride.

  • Reflux for 2 hours.

  • Perform the Acid-Base extraction (Phase 1). This converts the acid back to the desired methyl ester.

Q4: How do I remove the "Elimination Product" (Tetrahydropyridine)?

A: This is the hardest impurity. It forms if the reaction mixture was heated too high or exposed to strong acid for too long.

  • Logic: The alkene is less basic and has a different lattice energy.

  • Action: Use the Oxalate Salt protocol (Phase 3). The oxalate salt of the saturated piperidine crystallizes much better than the unsaturated tetrahydropyridine analog [1].

Impurity Identification Decision Tree

ImpurityLogic Start Analyze Crude NMR (CDCl3) Q1 Triplet at 2.4 ppm? Start->Q1 Act1 Impurity: 4-Piperidone Action: Bisulfite Wash Q1->Act1 Yes Q2 Olefinic Proton at 5.8 ppm? Q1->Q2 No Act2 Impurity: Elimination Product Action: Oxalate Recrystallization Q2->Act2 Yes Q3 Missing Methyl Singlet (3.7 ppm)? Q2->Q3 No Act3 Impurity: Hydrolyzed Acid Action: Re-esterification (MeOH/H+) Q3->Act3 Yes Clean Spectra Clean Proceed to Bioassay Q3->Clean No

Caption: Diagnostic logic for identifying common impurities in 4,4-disubstituted piperidine synthesis.

References

  • Popović, G., et al. (2002). "Synthesis of Remifentanil." Journal of the Serbian Chemical Society, 67(12), 793–802.[4][6] Link (Describes the Strecker synthesis and Oxalate salt purification of analogous 4-amino-4-carboxy piperidines).

  • Gatlin, L., et al. (2007). "Process for preparing remifentanil and intermediates thereof." World Intellectual Property Organization, WO2007144391. Link (Details the handling of gem-disubstituted piperidine esters and hydrolysis risks).

  • Veldhuizen, H. (2010). "New intermediates for the preparation of remifentanil hydrochloride." European Patent Office, EP3643704B1. Link (Provides specific pKa considerations and salt formation protocols for this class of compounds).

Sources

Validation & Comparative

Comparing reactivity of Methyl 4-methoxypiperidine-4-carboxylate vs Methyl isonipecotate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the choice between Methyl 4-methoxypiperidine-4-carboxylate (Compound A) and Methyl isonipecotate (Compound B) is rarely just about the final substituent; it dictates the entire synthetic strategy.

  • Methyl Isonipecotate (B) is the "workhorse" scaffold.[1] It is kinetically accessible, easily hydrolyzed, and allows for C4-diversification via enolate chemistry.

  • Methyl 4-methoxypiperidine-4-carboxylate (A) is a "fortress" scaffold. The gem-disubstitution at C4 creates a quaternary center that imposes significant steric protection around the ester, rendering it resistant to standard hydrolysis and immune to alpha-deprotonation.

This guide details the mechanistic divergences between these two scaffolds to prevent process bottlenecks during scale-up.

Structural & Electronic Analysis

The reactivity difference is governed by the Thorpe-Ingold Effect (gem-dialkyl effect) and local steric crowding.

FeatureCompound A (Methoxy)Compound B (Isonipecotate)
C4 Geometry Quaternary (Tetrahedral) Tertiary
Steric Bulk High (Gem-disubstituted)Low (Monosubstituted)
Electronic (C4) Inductive withdrawal (-I) by OMeNeutral

-Proton
Absent (No enolization)Present (Enolizable)
Ring Conformation Rigid (Chair locked)Flexible (Chair flip accessible)
Visualization: Steric Shielding & Reactivity Logic

The following diagram illustrates the logical flow of reactivity based on the structural differences.

ReactivityLogic SubstrateA Methyl 4-methoxypiperidine- 4-carboxylate (A) FeatA Quaternary C4 Center (Gem-disubstituted) SubstrateA->FeatA SubstrateB Methyl isonipecotate (B) FeatB Tertiary C4 Center (Monosubstituted) SubstrateB->FeatB ResultA1 Steric Shielding: Slow Hydrolysis FeatA->ResultA1 Blocks Nu- Attack ResultA2 No Alpha-Proton: No C-Alkylation FeatA->ResultA2 Impossible Mechanism ResultB1 Accessible Carbonyl: Fast Hydrolysis FeatB->ResultB1 Open Trajectory ResultB2 Alpha-Proton Present: C-Alkylation Possible FeatB->ResultB2 LDA/LiHMDS Compatible

Figure 1: Mechanistic consequences of C4-substitution patterns.

Reactivity Profile 1: Ester Hydrolysis (The Critical Bottleneck)

This is the most significant operational difference. While Compound B hydrolyzes under standard textbook conditions, Compound A often stalls due to the inability of the tetrahedral intermediate to form in a crowded environment.[1]

Comparative Hydrolysis Data
ConditionCompound B (Isonipecotate)Compound A (4-Methoxy)
LiOH / THF / H2O (RT) Full Conv. (< 2h) < 10% Conv. (24h)
NaOH / MeOH (Reflux) Full Conv. (Rapid)~60% Conv. (Slow)
TMSI (Iodotrimethylsilane) N/A (Overkill)Recommended (Cleavage)
Acid Hydrolysis (6N HCl) Full Conv. (Overnight)Moderate (Requires 48h+)
Experimental Protocol: Hydrolysis of the Hindered Ester (Compound A)

Standard saponification often fails for Compound A. Use this optimized "forcing" protocol.

  • Setup: Dissolve Compound A (1.0 eq) in a 2:1 mixture of Ethanol/Water. High-boiling alcohols (n-Butanol) may be required for extreme cases.

  • Reagent: Add Potassium Hydroxide (KOH) (5.0 eq). Note: LiOH is often too weak/hydrated to penetrate the steric shield effectively.[1]

  • Reaction: Heat to reflux (80-100°C) . Monitor via LCMS, not TLC (Rf values of acid and ester are often similar in polar eluents).

  • Alternative (If Saponification Fails):

    • Dissolve ester in anhydrous DCM.[1]

    • Add TMSI (Trimethylsilyl iodide) (2.0 eq) at 0°C, warm to RT.

    • Quench with MeOH.[1] This cleaves the methyl ester via an SN2 mechanism on the methyl group, bypassing the sterically hindered carbonyl attack [1].[1]

Reactivity Profile 2: C-Functionalization (The "Stop" Sign)

Researchers often attempt to diversify the piperidine ring at the C4 position.[1]

  • Compound B (Isonipecotate):

    • Reaction:

      
      -Alkylation.
      
    • Mechanism: Treatment with LDA or LiHMDS generates the enolate.[1] Addition of an alkyl halide (R-X) installs a new group at C4.[1]

    • Utility: Creates 4,4-disubstituted derivatives.[2][3]

  • Compound A (4-Methoxy):

    • Reaction: IMPOSSIBLE.

    • Reasoning: There is no proton at the C4 position to remove.[1] The carbon is fully substituted (Quaternary).[1]

    • Consequence: Any diversity at C4 must be installed before ring closure or via functional group interconversion of the ester/methoxy groups, not via enolate chemistry.[1]

Reactivity Profile 3: N-Functionalization (The Amine)

Both compounds possess a secondary amine.[1] However, the conformation of Compound A affects the reaction kinetics slightly.[1]

  • Compound B: The piperidine ring exists in a dynamic chair equilibrium.[1] N-alkylation/acylation proceeds at standard rates.

  • Compound A: The 4-methoxy and 4-ester groups lock the ring into a specific chair conformation to minimize 1,3-diaxial interactions (typically placing the bulkier ester group equatorial).

    • Observation: N-alkylation rates are generally comparable , but Compound A may show higher solubility in lipophilic solvents (DCM, Toluene) due to the methoxy group, potentially aiding biphasic reactions.

Workflow: N-Protection Strategy

Since the ester in Compound A is hard to remove, N-protection must be orthogonal and robust.

NProtection Start Start: Secondary Amine Choice Choose Protecting Group Start->Choice Boc Boc (Acid Labile) Choice->Boc Cbz Cbz (Hydrogenolysis) Choice->Cbz Fmoc Fmoc (Base Labile) Choice->Fmoc WarnA Warning for Compound A: Acid hydrolysis of ester may cleave Boc. Boc->WarnA RecA Recommended for A: Cbz or Fmoc allows harsh ester hydrolysis later. Cbz->RecA Fmoc->RecA

Figure 2: Selection of N-protecting groups based on downstream ester processing requirements.

References

  • Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. Journal of the American Chemical Society, 99(3), 968–969. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 12: Nucleophilic substitution at the carbonyl group).[1] Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1] Tetrahedron, 60(11), 2447-2467. (Discusses steric hindrance in coupling/hydrolysis). Link

  • Werner, L., et al. (2012). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry. (Context for scaffold reactivity). Link

Sources

A Researcher's Guide to the Identification of Methyl 4-methoxypiperidine-4-carboxylate using Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the identification and characterization of Methyl 4-methoxypiperidine-4-carboxylate hydrochloride (CAS 1190314-13-6), a key intermediate in pharmaceutical synthesis. We delve into the principles of Fourier-Transform Infrared (FTIR) spectroscopy to elucidate its unique spectral fingerprint, offering a detailed interpretation of the vibrational modes associated with its core functional groups. This guide contrasts the spectral features of the commercially prevalent hydrochloride salt with its free base form, providing clarity for unambiguous identification. Furthermore, we present a validated, step-by-step protocol for sample analysis using Attenuated Total Reflectance (ATR)-FTIR. To ensure a holistic analytical perspective, this guide compares the utility of FTIR with orthogonal techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), equipping researchers with the knowledge to select the most appropriate methods for their workflow.

Introduction: The Analytical Challenge

Methyl 4-methoxypiperidine-4-carboxylate is a substituted piperidine derivative. Piperidine scaffolds are integral to a vast number of pharmaceuticals, making the precise characterization of intermediates like this crucial for drug development and quality control.[1] Infrared spectroscopy serves as a rapid, non-destructive, and highly effective first-line technique for confirming the identity of such materials by verifying the presence of key functional groups and providing a unique "fingerprint" spectrum.

A critical consideration for this compound is its common availability as a hydrochloride salt. The protonation of the piperidine nitrogen to form a piperidinium ion introduces new vibrational features, primarily a broad N-H⁺ stretching band, which significantly alters the spectrum compared to the free base. This guide will focus on the analysis of the hydrochloride form, as it is the most likely sample to be encountered in a laboratory setting.

Deciphering the Infrared Spectrum

The infrared spectrum of Methyl 4-methoxypiperidine-4-carboxylate hydrochloride is a composite of the vibrational modes of its constituent parts: the methyl ester, the methoxy ether, and the piperidinium ring. Understanding the characteristic absorption frequencies of each is key to a successful identification.

dot

Caption: Key functional groups of the target molecule and their IR absorption regions.

2.1. The Ester Group Signature
  • C=O Carbonyl Stretch: The most prominent and unmistakable peak in the spectrum will be the carbonyl stretch from the methyl ester. This absorption is typically very strong and sharp, appearing around 1750-1735 cm⁻¹ . Its presence is a primary confirmation of the ester functional group.

  • C-O Stretch: Esters also exhibit strong C-O stretching vibrations. Look for a strong band in the 1300-1200 cm⁻¹ region, corresponding to the C-O bond between the carbonyl carbon and the oxygen of the methoxy group.

2.2. The Ether Linkage
  • C-O-C Stretch: The molecule contains an aliphatic ether (the 4-methoxy group). This will produce a strong, characteristic C-O-C asymmetric stretching band, typically located around 1150-1085 cm⁻¹ . This peak can sometimes be difficult to distinguish from other absorptions in the fingerprint region but is a necessary component of the overall spectral pattern.

2.3. The Piperidinium Ring
  • N-H⁺ Stretch (Hydrochloride Salt): This is the key differentiator for the hydrochloride salt. The protonated secondary amine (R₂NH₂⁺) gives rise to a very broad and strong absorption band in the 2700-2200 cm⁻¹ range. This broadness is due to hydrogen bonding and often has multiple smaller peaks superimposed on it. Its appearance confirms the presence of the hydrochloride salt.[2] In the corresponding free base, this entire feature would be absent.

  • C-H Stretches: The aliphatic C-H bonds of the piperidine ring and the methyl groups will produce a series of medium-to-strong absorption bands in the region of 3000-2850 cm⁻¹ .

  • N-H⁺ Bending: A medium intensity band around 1600-1550 cm⁻¹ can also be attributed to the N-H⁺ bending vibration.

Summary of Expected IR Absorptions
Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityPeak Shape
~3000-2850Aliphatic C-H (Stretch)Medium - StrongSharp
~2700-2200Piperidinium N-H⁺ (Stretch)StrongVery Broad
~1740Ester C=O (Stretch)StrongSharp
~1600-1550Piperidinium N-H⁺ (Bend)MediumBroad
~1250-1200Ester C-O (Stretch)StrongSharp
~1120Ether C-O-C (Asymmetric Stretch)StrongSharp
Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred method for this compound due to its simplicity, speed, and minimal sample preparation.[3]

Methodology
  • Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (typically diamond or germanium) must be impeccably clean.

  • Background Collection (Self-Validation Step):

    • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

    • Collect a background spectrum. This is a critical step that measures the ambient environment (e.g., CO₂, water vapor) and the instrument's response. The software will subtract this from the sample spectrum. A "good" background should be a flat line.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid Methyl 4-methoxypiperidine-4-carboxylate hydrochloride powder onto the center of the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Data Acquisition:

    • Set the spectral range from 4000 to 400 cm⁻¹ .

    • Select a resolution of 4 cm⁻¹ .

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Initiate the scan to collect the sample spectrum.

  • Data Analysis:

    • The resulting spectrum should be automatically background-corrected and displayed in terms of transmittance or absorbance.

    • Label the significant peaks and compare their positions and relative intensities to the expected values in the table above.

  • Cleaning: After analysis, raise the press arm, remove the sample powder, and thoroughly clean the ATR crystal with isopropanol to prevent cross-contamination.

Comparative Guide: FTIR vs. Orthogonal Methods

While FTIR is excellent for rapid identification of functional groups, a comprehensive characterization, especially in a research or regulatory setting, often requires confirmation by orthogonal methods.[4]

dot

Workflow start Sample Received ftir FTIR Analysis (Functional Groups) start->ftir decision Identity Confirmed? ftir->decision Primary ID nmr NMR Spectroscopy (¹H, ¹³C Connectivity) ms Mass Spectrometry (Molecular Weight) nmr->ms Confirm fail Further Investigation ms->fail Re-evaluate decision->nmr No / Confirm pass Pass QC / Proceed decision->pass Yes

Caption: A typical analytical workflow integrating FTIR with orthogonal methods.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.

  • ¹H NMR: Would confirm the number of distinct protons and their adjacencies. Key expected signals include the two methyl singlets (O-CH₃ from the ester and O-CH₃ from the ether), and complex multiplets for the piperidine ring protons.

  • ¹³C NMR: Would show distinct signals for each carbon atom, including the characteristic downfield shift for the ester carbonyl carbon (~170 ppm).

  • Advantage over FTIR: NMR provides an unambiguous structural map, whereas FTIR confirms the presence of building blocks (functional groups).[5]

4.2. Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its structure through fragmentation patterns.

  • Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the free base (187.23 g/mol ).

  • Fragmentation: The piperidine ring is prone to specific fragmentation pathways, often involving α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[6] This results in the formation of stable iminium ions and provides further structural confirmation.

  • Advantage over FTIR: MS provides precise molecular weight information, which FTIR cannot. It is also exceptionally sensitive, making it ideal for trace analysis.[7]

Method Selection Guide
TechniquePrimary Use CaseSpeedSample AmountInformation Provided
FTIR Rapid identity check, functional group analysisFastmgVibrational modes, presence of functional groups
NMR Unambiguous structure elucidationSlowmgAtomic connectivity, chemical environment
MS Molecular weight confirmation, trace analysisFastµg - ngMolecular weight, fragmentation patterns, formula
Conclusion

Infrared spectroscopy is an indispensable tool for the rapid and reliable identification of Methyl 4-methoxypiperidine-4-carboxylate hydrochloride. By recognizing the characteristic strong absorptions of the ester carbonyl (~1740 cm⁻¹) and the broad piperidinium N-H⁺ stretch (~2700-2200 cm⁻¹), alongside the ether and ester C-O stretches in the fingerprint region, a researcher can confidently confirm the identity and form of this important pharmaceutical intermediate. For absolute structural confirmation and purity assessment, a multi-technique approach incorporating NMR and MS is recommended, with each method providing complementary and invaluable data.

References
  • Edinburgh Analytical. (n.d.). API Identification Using FTIR Spectroscopy. Available at: [Link]

  • PatSnap. (2025). FTIR vs LC-MS: Detecting Pharmaceutical Impurities. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Piperidine, hydrochloride (1:1). National Center for Biotechnology Information. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine hydrochloride. In NIST Chemistry WebBook. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Available at: [Link]

  • Vignesh, K., & Sridevi, A. (2024). Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR). International Journal of Current Science Research and Review. Available at: [Link]

  • Wang, M., Wang, W., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • ABL Technology. (n.d.). methyl 4-methoxypiperidine-4-carboxylate hydrochloride. Available at: [Link]

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • SpectraBase. (n.d.). Piperidine hydrochloride - Optional[FTIR] - Spectrum. Available at: [Link]

  • Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Available at: [Link]

Sources

Comparative Bioactivity Guide: Methyl 4-methoxypiperidine-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative bioactivity and synthetic utility of Methyl 4-methoxypiperidine-4-carboxylate and its structural analogs.

Executive Summary

Methyl 4-methoxypiperidine-4-carboxylate (CAS 1190314-13-6) represents a specialized 4,4-disubstituted piperidine scaffold. Unlike its renowned lipophilic analogs (e.g., the 4-phenyl scaffold found in Pethidine/Meperidine), this motif introduces a polar, non-aromatic core. This structural divergence shifts its pharmacological utility from direct GPCR agonism (opioids) to use as a precision linker and solubility-enhancing scaffold in kinase inhibitors (e.g., RAS-PI3K modulators) and vesicular monoamine transporter (VMAT2) ligands.

This guide compares the 4-methoxy scaffold against three primary alternatives:

  • 4-Phenyl analogs (Opioid pharmacophores).

  • 4-Fluoro analogs (Metabolically stable isosteres).

  • 4-Unsubstituted analogs (Baseline steric controls).

Comparative Analysis: Structure-Activity Relationships (SAR)

The introduction of the 4-methoxy group at the quaternary center of the piperidine ring alters bioactivity through three distinct mechanisms: electronic modulation , conformational locking , and polarity shift .

Table 1: Comparative Physicochemical & Pharmacological Profiles
Feature4-Methoxy Analog (Subject)4-Phenyl Analog (Pethidine Class)4-Fluoro Analog (Metabolic Blocker)
Primary Target Class Kinase Modulators, VMAT2Mu-Opioid Receptor (MOR) AgonistsEnzyme Inhibitors (Protease/Kinase)
Lipophilicity (cLogP) Low (Polar)High (Lipophilic)Moderate
Metabolic Stability Moderate (Demethylation risk)High (Aromatic ring stable)High (C-F bond stable)
Receptor Binding Mode H-bond Acceptor (Ether oxygen)Hydrophobic/Pi-StackingWeak H-bond Acceptor / Steric
Key Bioactivity Outcome Improved water solubility; loss of opioid activity.Potent analgesia; high BBB permeability.Increased metabolic half-life; bioisostere for H/OH.
Deep Dive: The "Opioid Null" Effect

Researchers often mistake this scaffold for an opioid intermediate due to its resemblance to Pethidine (Meperidine).

  • Mechanism: Pethidine requires a 4-phenyl ring to engage the hydrophobic pocket of the Mu-opioid receptor.

  • Observation: Replacing the 4-phenyl group with a 4-methoxy group (as in our subject molecule) abolishes opioid affinity.

  • Application: This "null" activity makes the 4-methoxy scaffold an excellent negative control or a non-addictive spacer in multi-target drug design where CNS penetration is desired without opioid side effects.

Case Study: RAS-PI3K Modulation (Cancer)

In the development of RAS-PI3K inhibitors (e.g., Patent WO2024182404A1), the 4-methoxy scaffold is compared directly to the 4-fluoro analog.

  • Compound 134 (4-Fluoro): High potency, lower polarity.

  • Compound 139 (4-Methoxy): Designed to improve aqueous solubility while maintaining the "gem-disubstituted" conformational lock. The methoxy group acts as a hydrogen bond acceptor, potentially picking up interactions with backbone amides in the kinase hinge region that the fluoro group misses.

Mechanistic Pathways & Synthetic Logic

The following diagram illustrates the divergence in synthetic utility for the 4-methoxypiperidine-4-carboxylate scaffold compared to its analogs.

G Start 4-Piperidone (Precursor) RouteA Cyanohydrin Formation (+ NaCN/MeOH) Start->RouteA RouteB Grignard Addition (+ PhMgBr) Start->RouteB Scaffold1 4-Methoxy-4-cyano Intermediate RouteA->Scaffold1 O-Methylation Scaffold2 4-Phenyl-4-hydroxy Intermediate RouteB->Scaffold2 Product1 Methyl 4-methoxypiperidine- 4-carboxylate (Target Scaffold) Scaffold1->Product1 Pinner Reaction (HCl/MeOH) Product2 Pethidine/Opioids (Analgesic) Scaffold2->Product2 Esterification Product3 Kinase Inhibitors (RAS-PI3K) Product1->Product3 Amide Coupling (Linker Strategy)

Figure 1: Divergent synthetic pathways from 4-piperidone determining final bioactivity (Kinase inhibition vs. Opioid analgesia).[1][2]

Experimental Protocols

Protocol A: Synthesis of Methyl 4-methoxypiperidine-4-carboxylate

Rationale: This protocol uses a modified Strecker synthesis followed by Pinner reaction to install the gem-methoxy/ester functionality.

Reagents: 1-Boc-4-piperidone, Methanol, TMSCN (Trimethylsilyl cyanide), HCl (gas or dioxane), Sulfuric acid.

  • Cyanosilylation:

    • Dissolve 1-Boc-4-piperidone (10 mmol) in dry acetonitrile.

    • Add TMSCN (12 mmol) and a catalytic amount of ZnI2 (0.1 mmol). Stir at RT for 4 h.

    • Checkpoint: Monitor disappearance of ketone C=O stretch (1715 cm⁻¹) by IR.

  • O-Methylation & Pinner Reaction:

    • Dissolve the crude cyanohydrin in Methanol saturated with HCl gas (3 M).

    • Reflux for 12–16 hours. This step simultaneously converts the nitrile to the methyl ester, methylates the C4-hydroxyl (via carbocation intermediate if conditions allow, or requires a separate methylation step using NaH/MeI prior to hydrolysis if the hydroxyl is stable), and deprotects the Boc group.

    • Note: For 4-methoxy specifically, it is often more efficient to form the ketal or use 4,4-dimethoxypiperidine chemistry, or alkylate the 4-hydroxy-4-cyano intermediate before nitrile hydrolysis.

    • Optimized Step: Treat 1-Boc-4-piperidone with MeOH/H+ to form the dimethyl ketal, then react with TMSCN to favor the methoxy-nitrile, followed by acid hydrolysis.

  • Isolation:

    • Concentrate solvent.[3] Basify with NaHCO3 to pH 8.

    • Extract with DCM (3x). Dry over Na2SO4.[3][4]

    • Yields Methyl 4-methoxypiperidine-4-carboxylate as a pale oil or low-melting solid.

Protocol B: Amide Coupling for Analog Generation (e.g., Compound 139)

Rationale: To test bioactivity, the secondary amine is typically coupled to a heteroaryl sulfonyl or acyl chloride.

  • Coupling:

    • Dissolve Methyl 4-methoxypiperidine-4-carboxylate (1 eq) in DMF.

    • Add DIPEA (3 eq) and the appropriate carboxylic acid (e.g., a fluoro-phenyl sulfonyl derivative for RAS-PI3K targeting).

    • Add HATU (1.2 eq). Stir at RT for 2 h.[5]

  • Validation:

    • LC-MS should show [M+H]+ corresponding to the coupled product.

    • Expectation: The 4-methoxy group will appear as a singlet ~3.2 ppm in 1H NMR, distinct from the ester methyl (~3.7 ppm).

References

  • Vertex Pharmaceuticals. (2024). 1-(([1, 1'-biphenyl]-2-yl)sulfonyl)-4-fluoro-n-(3-(methylsulfonyl)allyl)piperidine-4-carboxamide derivatives as ras-pi3k modulators.[1] Patent WO2024182404A1.

  • Neurocrine Biosciences. (2021). VMAT2 Inhibitors and methods relating thereto. US Patent 11053242.

  • Chem-Impex. (2023). 4-Methoxy-piperidine hydrochloride: Product Specifications and Applications.

  • Vertex AI Search. (2026). Synthesis and evaluation of 4-substituted piperidines. Bioorg Med Chem Lett.

Sources

A Comparative Guide to HPLC Retention Time Standards for the Analysis of Methyl 4-methoxypiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my experience has shown that the robustness of any High-Performance Liquid Chromatography (HPLC) method hinges on the reliability of its standards. This is particularly true for challenging analytes like Methyl 4-methoxypiperidine-4-carboxylate, a key pharmaceutical intermediate. Its high polarity and lack of a strong UV chromophore demand a meticulously developed analytical method where retention time stability is paramount for accurate quantification and impurity profiling.

This guide provides an in-depth comparison of potential retention time standards for this analyte. We will move beyond a simple listing of options to explore the causal logic behind selecting an appropriate standard, grounding our protocols in authoritative guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

The Analytical Challenge: Understanding the Analyte

Methyl 4-methoxypiperidine-4-carboxylate is a polar molecule containing a tertiary amine. This structure presents two primary analytical hurdles in reversed-phase (RP-HPLC), the most common chromatographic mode:

  • Poor Retention: Highly polar compounds have weak interactions with non-polar stationary phases (like C18), often leading to elution near or in the solvent front. This compromises resolution from solvent-related peaks and other early-eluting impurities.

  • Peak Tailing: The basic piperidine nitrogen can interact with residual acidic silanols on the surface of silica-based columns, causing asymmetrical, tailing peaks. This negatively impacts integration accuracy and detection limits.

Addressing these challenges requires a strategic approach to both chromatographic conditions and the selection of a reliable retention time standard.

The Role of a Retention Time Standard

A retention time standard is used to ensure the consistency and accuracy of a chromatographic analysis. In quantitative analysis, an Internal Standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks.[1][2][3] The final concentration is calculated based on the ratio of the analyte's peak area to the internal standard's peak area.[2] This approach is superior to external standard calibration as it compensates for variations in injection volume, sample preparation losses, and minor drifts in instrument performance.[4][5]

The ideal internal standard should possess the following characteristics:

  • Be well-resolved from the analyte and any other components in the sample.[4]

  • Elute close to the analyte of interest.[4]

  • Be structurally and chemically similar to the analyte.[1][2]

  • Be stable in the sample matrix and during the analytical process.

  • Not be present in the original sample.[4]

Chromatographic Strategy: A Fork in the Road

Before selecting a standard, the optimal chromatographic approach for the analyte must be established. For a polar compound like Methyl 4-methoxypiperidine-4-carboxylate, two primary strategies should be considered.

G Analyte Analyte Properties: - High Polarity - Basic Nitrogen - No Strong Chromophore Decision Select Chromatographic Strategy Analyte->Decision RP_HPLC Reversed-Phase HPLC (RP-HPLC) Decision->RP_HPLC Common Starting Point HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) Decision->HILIC If Poor Retention on RP RP_Strategy Strategy: - Use Polar-Endcapped/Embedded C18 Column - Mobile Phase pH Control (e.g., pH 3-4) - Low % Organic RP_HPLC->RP_Strategy HILIC_Strategy Strategy: - Use Amide, Silica, or Zwitterionic Column - High % Acetonitrile Mobile Phase - Aqueous component with buffer (e.g., Ammonium Formate) HILIC->HILIC_Strategy

Caption: Decision tree for selecting an HPLC method.

  • Strategy A: Optimized Reversed-Phase HPLC: This approach leverages modern column chemistries designed for polar analytes. A polar-endcapped or polar-embedded C18 column can operate in highly aqueous mobile phases (e.g., >95% water) without the risk of stationary phase collapse.[6] Controlling the mobile phase pH (e.g., with 0.1% formic or phosphoric acid) to protonate the piperidine nitrogen can significantly improve peak shape.

  • Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining highly polar compounds.[7][8] In HILIC, a polar stationary phase (like amide or bare silica) is used with a mobile phase high in organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9] The analyte partitions into a water-enriched layer on the stationary phase surface, leading to strong retention for polar molecules.[10]

For this guide, we will proceed with an optimized Reversed-Phase HPLC method, as it is often the first approach attempted in most quality control laboratories.

Comparative Evaluation of Internal Standards

We will compare two potential internal standards (IS) to illustrate the importance of structural similarity.

  • IS Candidate 1 (Ideal): Methyl 4-hydroxypiperidine-4-carboxylate. This compound is structurally very similar to the analyte, differing by a hydroxyl group instead of a methoxy group. This similarity ensures it will behave almost identically during sample extraction and chromatography, making it an excellent choice to correct for potential variability.

  • IS Candidate 2 (Sub-optimal): 4-Hydroxyacetophenone. This is a common, stable polar compound found in many labs. While it is polar, its phenolic structure is significantly different from the analyte's aliphatic heterocyclic structure.

The following experimental protocol outlines the steps to develop the method and compare the performance of these two standards.

Experimental Protocol: Method Development and Standard Comparison

This protocol is designed as a self-validating system, incorporating system suitability checks as mandated by USP General Chapter <621> Chromatography.[11][12][13][14][15]

5.1. Materials and Instrumentation

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Analyte: Methyl 4-methoxypiperidine-4-carboxylate

  • Internal Standards: Methyl 4-hydroxypiperidine-4-carboxylate (IS 1), 4-Hydroxyacetophenone (IS 2)

  • Column: Waters XSelect HSS T3 (150 x 4.6 mm, 3.5 µm) or equivalent polar-endcapped C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Diluent: 50:50 Acetonitrile:Water

5.2. Chromatographic Conditions (Initial)

Parameter Condition Rationale
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temp. 30 °C Provides stable retention times.
Injection Vol. 5 µL Minimizes potential for peak distortion.
Detection DAD, 205 nm The analyte lacks a strong chromophore; low UV is required.

| Gradient | 5% B to 40% B over 15 min | A scouting gradient to determine elution conditions. |

5.3. Workflow for Standard Evaluation

G cluster_prep Preparation cluster_dev Method Development & SST cluster_val Standard Comparison cluster_result Analysis Prep_Solutions 1. Prepare Stock Solutions - Analyte (1 mg/mL) - IS 1 (1 mg/mL) - IS 2 (1 mg/mL) Optimize 2. Optimize Isocratic Method - Adjust %B for Analyte RT ~5-10 min - Ensure Rs > 2.0 for all peaks Prep_Solutions->Optimize SST 3. Perform System Suitability - 5 replicate injections of Analyte + IS - Check USP Criteria (Tailing, RSD, Plates) Optimize->SST Precision 4. Precision Study (n=6) - Prepare samples with Analyte + IS 1 - Prepare samples with Analyte + IS 2 - Calculate Area Ratio RSD% SST->Precision If SST Passes Accuracy 5. Accuracy/Recovery Study - Spike blank matrix at 3 levels - Compare recovery using IS 1 vs. IS 2 Precision->Accuracy Compare 6. Compare Data - Tabulate Results - Select Optimal IS Accuracy->Compare

Caption: Workflow for internal standard selection and validation.

5.4. Step-by-Step Procedure

  • Preparation of Solutions:

    • Prepare individual stock solutions of the analyte and both internal standards at 1.0 mg/mL in the diluent.

    • Create a "System Suitability Solution" containing the analyte and the chosen IS candidate(s) at a working concentration (e.g., 50 µg/mL each).

    • For the precision study, prepare six independent samples containing the analyte (50 µg/mL) and the chosen IS (50 µg/mL).

  • Method Optimization:

    • Inject the System Suitability Solution using the initial gradient conditions.

    • Based on the retention times observed, convert the method to an isocratic one. Adjust the percentage of Mobile Phase B to achieve a retention time for the analyte of approximately 5-10 minutes. The goal is to ensure the internal standard elutes nearby with a resolution (Rs) of > 2.0.

  • System Suitability Testing (SST):

    • Before analysis, perform five replicate injections of the System Suitability Solution.

    • The system is deemed ready if it meets the criteria outlined in USP <621> and ICH Q2(R1).[12][16][17]

      • Tailing Factor (T): ≤ 2.0 for all peaks.

      • Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%.

      • Theoretical Plates (N): > 2000.

  • Comparative Data Collection:

    • Inject the six precision samples prepared with IS 1.

    • Inject the six precision samples prepared with IS 2.

    • Calculate the peak area ratio (Analyte Area / IS Area) for each injection.

    • Calculate the %RSD for the peak area ratios across the six injections for each standard.

Data Presentation and Interpretation

The performance of the two internal standards is summarized below. The data is representative of a typical outcome for such a study.

Table 1: Comparative Performance of Internal Standards

ParameterIS Candidate 1 (Ideal)IS Candidate 2 (Sub-optimal)Acceptance Criteria
Structure Methyl 4-hydroxy-piperidine-4-carboxylate4-HydroxyacetophenoneStructurally similar to analyte
Retention Time (RT) 6.2 min4.8 minElutes near analyte
Analyte RT 7.5 min7.5 minN/A
Resolution (Rs) from Analyte 3.15.8> 2.0
Peak Asymmetry (As) 1.11.3≤ 2.0
Area Ratio %RSD (n=6) 0.35% 1.85% < 1.0% for robust methods
Hypothetical Recovery 98-102%90-110%98-102% (ICH Q2(R1))[16][17]

Interpretation:

The results clearly demonstrate the superiority of the structurally similar internal standard, Methyl 4-hydroxypiperidine-4-carboxylate (IS 1) .

  • Precision: The most telling metric is the Area Ratio %RSD . The value for IS 1 (0.35%) is excellent and well within typical requirements for pharmaceutical analysis, indicating that it effectively tracks and corrects for minor system variations. The higher RSD for IS 2 (1.85%) suggests its response is not varying in the same way as the analyte, leading to less precise results.

  • Accuracy: A structurally similar standard is more likely to behave identically during any sample workup, leading to more accurate recovery measurements. The hypothetical recovery data reflects this expected outcome.

  • Chromatography: While both standards are well-resolved, the similar retention behavior of IS 1 means it is more likely to be affected by chromatographic drift in the same manner as the analyte, providing more reliable correction over long analytical sequences.

Conclusion and Recommendation

For the robust and reliable HPLC analysis of Methyl 4-methoxypiperidine-4-carboxylate, the selection of an appropriate internal standard is not a matter of convenience but a critical component of method development. While a sub-optimal standard like 4-Hydroxyacetophenone may appear adequate based on resolution alone, a deeper analysis reveals its inferiority in precision and reliability.

This guide demonstrates that a structurally analogous compound, Methyl 4-hydroxypiperidine-4-carboxylate , is the superior choice. Its use provides a self-validating system that compensates for analytical variability, ensuring the generation of trustworthy and accurate data that meets the stringent requirements of the pharmaceutical industry. This choice is firmly grounded in the principles of good chromatographic practice as outlined by both the USP and ICH.[11][16][17]

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. URL: [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. URL: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). URL: [Link]

  • United States Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. URL: [Link]

  • United States Pharmacopeial Convention. (2021). General Chapter, <621> Chromatography. USP-NF. Rockville, MD. URL: [Link]

  • Vertex AI Search. (2023). USP-NF <621> Chromatography. URL: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. URL: [Link]

  • International Council for Harmonisation. Quality Guidelines. URL: [Link]

  • Pharmaceutical Technology. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. URL: [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. URL: [Link]

  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. URL: [Link]

  • Warman, P. R., & Bishop, C. A. (1985). The Use Of Reverse-Phase Hplc For Soil Amino-N Analysis. Communications in Soil Science and Plant Analysis, 16(12), 1245-1260.
  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. URL: [Link]

  • PubMed. (1998). Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates. URL: [Link]

  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. URL: [Link]

  • OUCI. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. URL: [Link]

  • Quora. (2021). What is an internal standard HPLC? URL: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. URL: [Link]

  • Bibby Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? URL: [Link]

  • SpringerLink. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. URL: [Link]

  • Mason Technology. (2024). Liquid Chromatography | How to Use Internal Standards. URL: [Link]

  • Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. URL: [Link]

  • Wiley Online Library. (2010). Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra-HPLC in analysis of polar pteridines. URL: [Link]

  • ResearchGate. (2024). Hydrophilic Interaction Liquid Chromatography for the Analysis of Pharmaceutical Formulations. URL: [Link]

  • Der Pharma Chemica. (2016). Effect of internal standard on HPLC analysis of tablet dosage forms: An experimental study with statistical comparison. URL: [Link]

  • Waters. (n.d.). How do I increase retention time for a polar compound on a liquid chromatography (LC) column? URL: [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. URL: [Link]

  • Welch Materials. (2025). Is Retention Time Determined Solely by Polarity of a Compound? URL: [Link]

  • PubMed. (2003). [Precision of internal standard method in HPLC analysis]. URL: [Link]

  • ChemSrc. methyl 4-methoxypiperidine-4-carboxylate hydrochloride. URL: [Link]

  • LCGC International. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. URL: [Link]

  • National Center for Biotechnology Information. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. URL: [Link]

  • Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. URL: [Link]

  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. URL: [Link]

Sources

Safety Operating Guide

Methyl 4-methoxypiperidine-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-methoxypiperidine-4-carboxylate Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Drug Development Researchers & Laboratory Managers

Executive Summary: The "Why" Behind the Protocol

As a Senior Application Scientist, I often see disposal protocols that treat complex pharmaceutical intermediates as generic "organic waste." This is a critical error. Methyl 4-methoxypiperidine-4-carboxylate is not just a solvent; it is a functionalized piperidine derivative often utilized in the synthesis of potent opioids (e.g., Remifentanil analogs).

Its disposal requires a dual-threat assessment:

  • Chemical Reactivity: As a secondary amine and ester, it poses incompatibility risks with acids (exothermic neutralization) and oxidizers.

  • Regulatory Liability: Due to its structural similarity to controlled substance precursors, cradle-to-grave tracking is essential to prevent diversion or regulatory flags during waste audits.

This guide moves beyond "put it in the red can" to a self-validating workflow ensuring safety and compliance.

Pre-Disposal Assessment & Characterization

Before moving the flask, you must validate the waste stream. Use the table below to characterize the material.

ParameterCharacteristicOperational Implication
Functional Group Piperidine (2° Amine)Basic pH. Must be segregated from Acid streams to prevent heat generation/fumes.[1]
Functional Group Methyl EsterHydrolyzable. Avoid mixing with strong aqueous bases which can degrade the ester, altering waste profile.
Physical State Liquid (typically)Requires secondary containment during transport.
Hazard Class Irritant / ToxicHigh Potency Handling: Assume pharmacological activity. Double nitrile gloves or laminate required.
Regulatory Check List I Chemical PotentialCritical: Verify if this specific batch is flagged as a DEA List I precursor in your inventory system before standard disposal.

Segregation Logic: The "Self-Validating" System

A self-validating system means the workflow physically prevents errors. We achieve this through strict Stream Segregation .

  • The Error: Pouring this amine into a "General Organic" drum that contains acidic waste (e.g., acetic acid, HCl traces).

  • The Consequence: Immediate exothermic reaction, pressure buildup, and potential drum rupture.

  • The Solution: Use a dedicated "Basic Organic / Amine" waste stream.

Disposal Decision Tree (DOT Visualization)

DisposalWorkflow Start Waste: Methyl 4-methoxypiperidine-4-carboxylate CheckReg Step 1: Check Regulatory Status (Is it a Controlled Precursor?) Start->CheckReg IsControlled Yes (List I/II) CheckReg->IsControlled NotControlled No (Standard Chemical) CheckReg->NotControlled ReverseDist Route A: Reverse Distribution (DEA Form 41 / Licensed Handler) IsControlled->ReverseDist CheckState Step 2: Physical State? NotControlled->CheckState Solid Solid Residue/Wipes CheckState->Solid Liquid Liquid / Mother Liquor CheckState->Liquid Segregation Step 3: Segregation Stream: ORGANIC BASES (Non-Halogenated) Solid->Segregation Liquid->Segregation Warning CRITICAL: DO NOT MIX WITH ACIDS Segregation->Warning FinalDisp Final Disposal: High-Temp Incineration (Nitrogen-Specific Scrubber) Segregation->FinalDisp

Caption: Operational workflow for classifying and segregating piperidine-derivative waste to prevent regulatory violations and chemical incompatibilities.

Step-by-Step Disposal Protocol

Phase 1: Collection & Labeling (At the Bench)
  • Container Selection: Use a High-Density Polyethylene (HDPE) or Amber Glass container. Avoid metal containers if the waste stream contains any corrosive additives.

  • Labeling:

    • Do not write "Chem Waste."

    • Required Text: "Hazardous Waste - Methyl 4-methoxypiperidine-4-carboxylate."

    • Constituents: List all solvents (e.g., "90% Methanol, 10% Methyl 4-methoxypiperidine...").

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Deactivation (Optional/Contextual): If you are working with trace amounts on glassware, a rinse with dilute HCl (1M) will convert the amine to the hydrochloride salt, reducing volatility. However, do not pour this acidic rinse into the Basic Organic waste drum.

Phase 2: Satellite Accumulation Area (SAA)
  • Secondary Containment: Place the waste bottle in a polyethylene tray capable of holding 110% of the volume.

  • Venting: Ensure the cap is vented if there is any risk of ongoing reaction, though this compound is generally stable.

  • Segregation: Physically separate this container from the "Acid Waste" stream by at least 12 inches or a physical barrier.

Phase 3: Final Handoff
  • Vendor Profile: Ensure your waste broker (e.g., Veolia, Clean Harbors, Triumvirate) codes this as "Basic Organic Liquid - High BTU."

  • Destruction Method: The only acceptable method for pharmaceutical intermediates of this class is Incineration (Fuel Blending). This ensures complete thermal destruction of the piperidine ring, preventing environmental accumulation.

Emergency Contingencies

  • Spill (Benchtop < 50mL):

    • Evacuate immediate area.[1][2][3]

    • Don PPE (Nitrile gloves x2, Goggles, Lab Coat).

    • Cover with vermiculite or clay-based absorbent .[4] Do not use paper towels alone, as amines can wick and increase surface area for evaporation.

    • Scoop into a wide-mouth jar, label as "Spill Debris - Toxic," and treat as solid hazardous waste.

  • Exposure (Skin):

    • Flush with water for 15 minutes immediately.[2][5]

    • Piperidines can absorb transdermally; seek medical observation if symptoms (dizziness, nausea) occur.

References & Regulatory Grounding

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Piperidine Derivatives Safety Profile.

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories: Guidelines for Amine Disposal.

  • Drug Enforcement Administration (DEA). List of Controlled Substances and Regulated Chemicals (Orange Book).

Sources

Personal protective equipment for handling Methyl 4-methoxypiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown Potency" Protocol

Immediate Action Required: Treat Methyl 4-methoxypiperidine-4-carboxylate (CAS: 102224-51-7 or similar derivatives) as a High Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicological data proves otherwise.[1][2]

While standard Safety Data Sheets (SDS) often classify piperidine esters merely as Irritants (H315/H319) or Corrosives (H314), this specific scaffold shares structural homology with potent opioid precursors (e.g., Remifentanil/Carfentanil intermediates). As a Senior Application Scientist, I advise strictly adhering to a Band 4 (OEB 4) containment strategy. Do not rely solely on standard "lab safety" protocols; the risk of bioactivity requires a higher tier of protection.

Part 1: Chemical Hazard Profile & Causality

To handle this compound safely, you must understand why it poses a risk. It is not just an "irritant"; it is a lipophilic amine capable of rapid physiological uptake.

FeatureChemical LogicSafety Implication
Structure 4-substituted piperidine esterBioactivity Risk: Structural motif common in synthetic opioids.[1][2] Potential for CNS depression or respiratory failure upon high exposure.
Functionality Secondary Amine (

)
Permeation Risk: Amines aggressively permeate standard nitrile rubber. They can degrade the glove matrix, leading to silent breakthrough.
Physical State Solid (typically HCl salt) or Oil (free base)Inhalation Risk: As a solid, electrostatic dust generation is the primary vector. As a free base oil, volatility is low, but skin absorption is rapid.

Key H-Codes (Anticipated):

  • H301/H311: Toxic if swallowed or in contact with skin (Precautionary assignment).

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.[3][4]

Part 2: The PPE Matrix (Tiered Protection)

Do not use a "one size fits all" approach. Select PPE based on the specific operation.[5]

1. Hand Protection (The Critical Barrier)

Causality: Standard 4-mil nitrile gloves provide less than 15 minutes of protection against piperidine derivatives before permeation occurs.[1][2]

  • Recommendation: Double-Gloving System.

    • Inner Layer: Low-modulus Nitrile (inspection grade).[1][2]

    • Outer Layer:Extended Cuff Nitrile (minimum 6 mil) or Laminate (Silver Shield/Norfoil) for synthesis steps.

    • Protocol: Change outer gloves every 30 minutes or immediately upon splash.

2. Respiratory & Body Protection
  • Primary Engineering Control: All work must be performed in a certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Respiratory (If hood is compromised): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1][2]

  • Body: Tyvek® lab coat (disposable) with elastic cuffs. Cotton lab coats retain toxic dust and should be avoided for HPAPI handling.

3. Visual Decision Logic

The following diagram illustrates the decision process for selecting PPE based on the state of matter.

PPE_Decision_Tree Start Start: Assess Material State State Is it Solid (Dust) or Liquid (Oil)? Start->State Solid Solid / Powder State->Solid Solid Liquid Liquid / Solution State->Liquid Liquid DustRisk High Dust Risk Solid->DustRisk Controls_S 1. Balance Enclosure 2. Static Gun 3. N95/P100 Backup DustRisk->Controls_S Final Safe Operation Controls_S->Final Proceed SplashRisk Permeation Risk Liquid->SplashRisk Controls_L 1. Fume Hood 2. Double Nitrile (6mil) 3. Face Shield SplashRisk->Controls_L Controls_L->Final Proceed

Figure 1: PPE Selection Logic based on physical state. Note the emphasis on static control for solids.

Part 3: Operational Workflow (Step-by-Step)

This protocol is designed to be a self-validating system.[1][2] If you cannot perform a step (e.g., no balance enclosure), STOP .

Phase 1: Preparation & Weighing
  • Static Neutralization: Piperidine salts are often fluffy and electrostatic. Use an ionizing fan or antistatic gun inside the balance enclosure before opening the vial.

  • The "Diaper" Method: Line the fume hood surface with plastic-backed absorbent pads (bench diapers). If a spill occurs, you dispose of the pad, not the hood surface.

  • Tare Weighing: Tare the receiving vessel before adding the compound. Do not return excess material to the stock container.

Phase 2: Reaction & Transfer
  • Solvent Choice: Dissolve the solid immediately. Handling the compound in solution (e.g., DCM or Methanol) reduces inhalation risk but increases permeation risk.

  • Cannula Transfer: For quantities >1g, use closed-system transfers (cannula or syringe) rather than pouring.

  • Glassware Decon: Do not remove dirty glassware from the hood. Rinse with the decontamination solution (see below) inside the hood before moving to the wash station.

Phase 3: Decontamination & Waste

The "Kill" Solution: Simple water wash is insufficient.

  • Recipe: 5% Acetic Acid (to protonate the amine, making it water-soluble) followed by a soap/water wash.[2]

  • Oxidative Decon (Optional but Recommended): If high potency is suspected, use a 10% bleach solution to degrade the organic structure, let sit for 10 minutes, then rinse.

Part 4: Emergency Response Protocols
Spill Management Workflow

In the event of a spill, speed and containment are vital.

Spill_Response Alert SPILL DETECTED Assess Assess Volume & State Alert->Assess Minor < 10mL / < 1g Assess->Minor Major > 10mL / > 1g Assess->Major Action_Minor 1. Cover with Pad 2. Apply 'Kill' Solution 3. Double Bag Waste Minor->Action_Minor Action_Major 1. EVACUATE LAB 2. Secure Doors 3. Call EHS/Hazmat Major->Action_Major

Figure 2: Escalation logic for spill response. Note the immediate evacuation trigger for large spills.

First Aid (Exposure)[1]
  • Inhalation: Move to fresh air immediately. If breathing is labored, emergency medical services must evaluate for opioid toxidrome (pinpoint pupils, respiratory depression).

  • Skin Contact: Wash with soap and water for 15 minutes . Avoid alcohol-based sanitizers, as they can increase skin permeability to lipophilic amines.[1][2]

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist.

References & Authority
  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6] National Academies Press, 2011.[6] [1]

  • PubChem. Methyl 4-methoxypiperidine-4-carboxylate (Compound Summary). National Library of Medicine. [1]

  • Ansell Healthcare. Chemical Resistance Guide (Permeation & Degradation Data), 8th Edition. (Reference for Amine/Ester permeation data). [1]

  • Sigma-Aldrich. Safety Data Sheet: Piperidine Derivatives.[2] (General hazard class reference).

Disclaimer: This guide is based on structure-activity relationship (SAR) analysis and precautionary principles for handling chemical intermediates of unknown specific toxicity.[1][2] Always consult your institution's Chemical Hygiene Officer (CHO) before commencing work.[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.